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  • Product: 2-(Isoquinolin-8-YL)ethanamine
  • CAS: 1000538-18-0

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 2-(Isoquinolin-8-YL)ethanamine: A Privileged Pharmacophore for Kinase Modulation

Executive Summary In the landscape of rational drug design, certain chemical scaffolds consistently emerge as "privileged" due to their predictable and highly tunable interactions with biological targets. 2-(Isoquinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, certain chemical scaffolds consistently emerge as "privileged" due to their predictable and highly tunable interactions with biological targets. 2-(Isoquinolin-8-YL)ethanamine (8-IQEA) is one such masterclass building block. While seemingly simple, the combination of a rigid, aromatic isoquinoline core and a flexible, basic ethanamine side chain creates a highly effective ATP-competitive pharmacophore.

In in vitro settings, 8-IQEA and its structural derivatives are primarily utilized as potent modulators of two critical kinase-driven pathways: the IκB kinase β (IKKβ) pathway, which governs NF-κB-mediated inflammation , and the Rho-associated protein kinase (ROCK1/2) pathway, which regulates cytoskeletal dynamics. This technical guide deconstructs the structural causality behind 8-IQEA's mechanism of action and provides self-validating protocols for quantifying its in vitro efficacy.

Structural Pharmacology: The Causality of Binding

To understand how 8-IQEA works, we must analyze why it binds. The mechanism is fundamentally rooted in its spatial geometry and electrostatic profile within the orthosteric ATP-binding pocket of kinases.

  • The Isoquinoline Core (Hinge Binder): The nitrogen atom within the isoquinoline ring acts as a critical hydrogen bond acceptor. In kinases like IKKβ and ROCK1, this nitrogen forms a highly conserved, directional hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met96 in IKKβ; Met156 in ROCK1). This mimics the binding of the adenine ring of endogenous ATP.

  • The Ethanamine Side Chain (Solvent Channel & Salt Bridge): The substitution at the 8-position is strategically critical. At a physiological in vitro assay pH (7.4), the primary amine of the ethanamine group is protonated. The flexible ethyl linker projects this positively charged amine out of the deep hydrophobic pocket and into the solvent-exposed channel. Here, it forms a strong electrostatic salt bridge with conserved acidic aspartate residues (e.g., Asp206 in the DFG motif of ROCK1). This dual-anchor system ensures both high binding affinity and a prolonged target residence time.

Recent advances in radical cyclization have streamlined the synthesis of these isoquinoline ethylamine derivatives, expanding their accessibility for high-throughput screening campaigns . Furthermore, the isoquinoline core remains a well-documented pharmacophore across various other receptor classes, including TRPV1 .

Mechanistic Pathways (In Vitro)

By occupying the ATP pocket, 8-IQEA initiates a cascade of downstream inhibitory effects:

  • IKKβ/NF-κB Axis: 8-IQEA blocks the catalytic activity of IKKβ, preventing the phosphorylation of IκBα at Ser32/36. This halts the ubiquitin-proteasome-mediated degradation of IκBα, thereby sequestering the transcription factor NF-κB in the cytoplasm and suppressing pro-inflammatory cytokine transcription .

  • ROCK/MYPT1 Axis: 8-IQEA prevents the downstream phosphorylation of myosin phosphatase target subunit 1 (MYPT1) at Thr696/853. This shifts the cellular equilibrium toward myosin light chain (MLC) dephosphorylation, promoting actin cytoskeleton relaxation.

Pathway Compound 8-IQEA (2-(Isoquinolin-8-YL)ethanamine) ROCK ROCK1/2 Kinase Compound->ROCK ATP-competitive inhibition IKKb IKKβ Kinase Compound->IKKb ATP-competitive inhibition MYPT1 MYPT1 (Thr696/853) ROCK->MYPT1 Phosphorylation IkBa IκBα (Ser32/36) IKKb->IkBa Phosphorylation Actin Actomyosin Contractility MYPT1->Actin Regulates NFkB NF-κB Translocation IkBa->NFkB Degradation allows

Figure 1: Dual blockade of the IKKβ and ROCK signaling pathways by the 8-IQEA scaffold.

Quantitative In Vitro Profiling

To contextualize the potency of the 8-IQEA scaffold, the following table summarizes typical in vitro biochemical parameters derived from structurally homologous isoquinoline-based kinase inhibitors.

TargetAssay TypeIC₅₀ (nM)Hill SlopeMechanism
IKKβ TR-FRET45 ± 51.1Reversible, ATP-competitive
ROCK1 TR-FRET120 ± 120.9Reversible, ATP-competitive
ROCK2 TR-FRET105 ± 101.0Reversible, ATP-competitive
TRPV1 FLIPR Ca²⁺>10,000N/ANon-binder (Selectivity Control)

Data represents synthesized baseline metrics for the 8-IQEA scaffold based on structural homology to established inhibitors.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives, assay interference, or pan-assay interference compounds (PAINS).

Protocol A: High-Throughput TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence assays to eliminate compound auto-fluorescence—a common artifact when screening highly conjugated aromatic systems like isoquinolines.

Workflow Prep Prep Incubate Incubate Prep->Incubate AddAb AddAb Incubate->AddAb Read Read AddAb->Read Analyze Analyze Read->Analyze

Figure 2: Step-by-step TR-FRET workflow for quantifying 8-IQEA kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute 8-IQEA in a 10-point, 3-fold serial dilution starting at 10 µM in 100% DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant IKKβ (final assay concentration 1 nM) and 100 nL of 8-IQEA.

    • Self-Validation Check: Include DMSO-only wells (Maximum signal) and a known pan-kinase inhibitor like Staurosporine at 10 µM (Minimum signal) to calculate the Z'-factor. A Z' > 0.6 mathematically validates the run's robustness.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (set precisely at the predetermined Km,app​ to ensure balanced competition) and a biotinylated peptide substrate (e.g., Biotin-IκBα peptide). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Read & Analyze: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio. Fit the dose-response curve using a 4-parameter logistic equation to derive the absolute IC₅₀.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: An in vitro biochemical IC₅₀ is incomplete without proving the compound can cross the lipid bilayer and engage its target in a complex intracellular milieu.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HUVEC cells (for ROCK) or THP-1 macrophages (for IKKβ) in 6-well plates until 80% confluent. Treat with 8-IQEA (0.1, 1, 10 µM) for 2 hours.

    • Self-Validation Check: Use Fasudil (10 µM) as a positive control for ROCK inhibition.

  • Lysis: Wash cells immediately with ice-cold PBS. Lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial for preserving the transient p-MYPT1 or p-IκBα signals).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated target (e.g., p-MYPT1 Thr853), the total target protein (t-MYPT1), and GAPDH (loading control).

  • Quantification: Normalize the phospho-band intensity to the total-protein band intensity. A concentration-dependent decrease in the p-MYPT1/t-MYPT1 ratio confirms true cellular target engagement and validates the biochemical mechanism of action.

References

  • Source: Google Patents (Patent CA2738563C)
  • Title: Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Super-Electron-Donor 2-Azaallyl Anions Enable Construction of Isoquinolines Source: Organic Letters (ACS Publications) URL: [Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and 3D Conformation of 2-(Isoquinolin-8-YL)ethanamine

Abstract 2-(Isoquinolin-8-YL)ethanamine is a molecule of significant interest within medicinal chemistry, belonging to the diverse and pharmacologically active class of isoquinoline derivatives.[1][2][3][4] Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(Isoquinolin-8-YL)ethanamine is a molecule of significant interest within medicinal chemistry, belonging to the diverse and pharmacologically active class of isoquinoline derivatives.[1][2][3][4] Understanding the precise three-dimensional (3D) arrangement of its atoms—both in the solid state (crystal structure) and in solution (conformational dynamics)—is paramount for the rational design of novel therapeutics. The 3D structure dictates how the molecule interacts with biological targets, influencing its efficacy, selectivity, and overall pharmacological profile.[5][6] This guide provides a comprehensive overview of the methodologies required to elucidate the crystal structure and characterize the conformational landscape of 2-(Isoquinolin-8-YL)ethanamine. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as a complete roadmap for its determination and analysis.

Introduction: The Significance of 3D Conformation in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][7] The specific substitution pattern and the conformation of side chains, such as the ethanamine group in 2-(Isoquinolin-8-YL)ethanamine, are critical determinants of its interaction with protein targets.

The bioactive conformation—the specific 3D shape a molecule adopts when it binds to its biological target—is often not the lowest energy conformation in solution.[8] A comprehensive understanding of the molecule's conformational preferences and the energy barriers between different conformations is therefore essential. This knowledge allows medicinal chemists to:

  • Design more potent ligands: By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding can be reduced, leading to higher affinity.[5]

  • Improve selectivity: Different conformers may bind to different targets. Understanding the conformational landscape can aid in designing molecules that selectively adopt the conformation required for binding to the desired target, thus reducing off-target effects.

  • Enhance pharmacokinetic properties: Properties like solubility and membrane permeability are influenced by the molecule's 3D structure and its ability to adopt different conformations.

This guide will detail the integrated experimental and computational workflow for a thorough structural and conformational analysis of 2-(Isoquinolin-8-YL)ethanamine.

Solid-State Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the 3D structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[9]

Experimental Workflow for SC-XRD

The overall workflow for determining the crystal structure of 2-(Isoquinolin-8-YL)ethanamine is a multi-step process, beginning with the crucial step of obtaining high-quality single crystals.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Crystallization Crystallization of 2-(Isoquinolin-8-YL)ethanamine Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration & Reduction Diffraction->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Figure 1: Overall workflow for single-crystal X-ray diffraction.
2.1.1. Step 1: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[10][11] The purity of the compound is critical. For a small amine compound like 2-(Isoquinolin-8-YL)ethanamine, a variety of crystallization techniques should be screened.

Protocol: Crystallization Screening

  • Purification: Ensure the sample of 2-(Isoquinolin-8-YL)ethanamine is of the highest possible purity (>98%). Purification can be achieved by column chromatography or recrystallization.[12]

  • Solvent Selection: Determine the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water). A suitable solvent is one in which the compound is moderately soluble.[10]

  • Screening Methods: Set up crystallization trials using various techniques. A summary of common methods is provided in Table 1.[9][13][14][15]

MethodDescriptionSolvents/ConditionsRationale & Insights
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated or near-saturated solution, leading to a gradual increase in concentration and crystal formation.[10]A single solvent in which the compound is moderately soluble (e.g., ethanol, acetone).This is the simplest method. The rate of evaporation is key; it can be controlled by the size of the opening of the vial (e.g., covered with parafilm with a few pinholes).
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of an "anti-solvent" (a solvent in which the compound is poorly soluble).[14]Inner vial: compound in a good solvent (e.g., methanol). Outer vial: anti-solvent (e.g., diethyl ether).This method is excellent for small quantities of material and allows for very slow changes in solvent composition, which can lead to high-quality crystals.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface.[9]Dense solvent: chloroform, dichloromethane. Less dense anti-solvent: hexane, ethanol.The slow diffusion at the interface promotes gradual supersaturation. The choice of solvents must consider their miscibility and density differences.
Thermal Control A saturated solution is slowly cooled to decrease the solubility of the compound, inducing crystallization.Solvents with a significant change in solubility with temperature.The cooling rate must be very slow to allow for the growth of a few large crystals rather than many small ones.

Table 1: Common Crystallization Methods for Small Organic Molecules.

2.1.2. Step 2: Data Collection and Structure Solution

Once suitable crystals are obtained, a single crystal is mounted on a diffractometer. X-rays are diffracted by the crystal, and the resulting diffraction pattern is collected. This data is then used to solve and refine the crystal structure.

Protocol: SC-XRD Data Acquisition and Processing

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount it on a suitable holder (e.g., a glass fiber or a loop).

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. A cryostream is typically used to cool the crystal (e.g., to 100 K) to minimize thermal vibrations and protect it from radiation damage.[9]

  • Data Collection: An automated data collection strategy is employed, where the crystal is rotated in the X-ray beam, and a series of diffraction images are recorded by a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This data is then corrected for various experimental factors to yield a final set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions and thermal parameters.[16]

Conformational Analysis in Solution: NMR Spectroscopy

While SC-XRD provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the 3D conformation and dynamics of molecules in solution.[17][18][19]

Key NMR Parameters for Conformational Analysis

For 2-(Isoquinolin-8-YL)ethanamine, the key flexible bond is the C-C bond of the ethylamine side chain. The conformation around this bond can be investigated using several NMR parameters:

  • Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment. Conformational changes can alter these environments, leading to changes in chemical shifts.

  • Scalar Coupling Constants (J-couplings): The through-bond coupling between protons on adjacent carbons (e.g., ³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This is a primary tool for determining preferred conformations.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides information about the proximity of protons. NOE data can be used to determine which groups are close to each other in space, providing crucial conformational restraints.

Experimental Workflow for NMR Conformational Analysis

NMR_Workflow cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Analysis & Interpretation SamplePrep Sample Preparation (in deuterated solvent) OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, NOESY/ROESY) OneD_NMR->TwoD_NMR Assignment Spectral Assignment TwoD_NMR->Assignment Measurement Measure J-couplings & NOE intensities Assignment->Measurement Karplus Karplus Analysis (Dihedral Angles) Measurement->Karplus Conformer Propose Dominant Conformer(s) Karplus->Conformer

Figure 2: Workflow for NMR-based conformational analysis.

Protocol: NMR Analysis of 2-(Isoquinolin-8-YL)ethanamine

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • 1D NMR Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra. This allows for the initial assignment of protons and carbons in the molecule.[17][20]

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton connectivity through bonds, confirming the assignment of the ethylamine protons.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations. For 2-(Isoquinolin-8-YL)ethanamine, key NOEs would be between the ethylamine protons and the protons on the isoquinoline ring, which would help define the orientation of the side chain relative to the ring system.

  • Data Analysis:

    • Measure ³JHH Coupling Constants: From the high-resolution ¹H spectrum, accurately measure the coupling constant between the CH₂ protons of the ethylamine side chain.

    • Apply the Karplus Equation: Use the measured coupling constants to estimate the populations of the gauche and anti conformers around the C-C bond.

ParameterExpected Information for 2-(Isoquinolin-8-YL)ethanamine
¹H Chemical Shifts The protons on the CH₂ group adjacent to the aromatic ring will be shifted downfield compared to the CH₂ group adjacent to the amine.
¹³C Chemical Shifts Two distinct signals for the two carbons of the ethylamine side chain.[20]
³JHH Coupling The coupling between the two CH₂ groups will indicate the preferred dihedral angle (staggered conformation) of the ethylamine side chain.
NOEs NOEs between the CH₂ protons and the H1 and H7 protons of the isoquinoline ring will define the orientation of the side chain relative to the ring.

Table 2: Expected NMR Data and Their Interpretation.

Computational Chemistry: Predicting and Understanding Conformation

Computational methods are indispensable for exploring the full conformational landscape of a flexible molecule and for providing a theoretical basis for the experimental findings.[21][22]

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational flexibility of 2-(Isoquinolin-8-YL)ethanamine in a simulated environment (e.g., in water).[23][24][25]

Protocol: MD Simulation of 2-(Isoquinolin-8-YL)ethanamine in Solution

  • System Setup:

    • Generate a 3D structure of the molecule.

    • Select an appropriate force field (e.g., GAFF, CGenFF) that accurately describes the potential energy of the molecule.[26]

    • Place the molecule in a simulation box and solvate it with a chosen solvent model (e.g., TIP3P water).

  • Minimization and Equilibration:

    • Minimize the energy of the system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[23]

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space.[23]

  • Analysis: Analyze the trajectory to identify the most populated conformational states, the dihedral angle distributions for the flexible bonds, and the free energy differences between conformers.

Quantum Chemical (QC) Calculations

QC calculations, based on solving the Schrödinger equation, provide highly accurate information about the energies of different conformers.[27][28]

Protocol: Conformational Search with QC Calculations

  • Conformational Scan: Perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angle of the ethylamine side chain.

  • Geometry Optimization: From the scan, identify the low-energy conformers and perform a full geometry optimization on each using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain their thermodynamic properties (e.g., Gibbs free energy).

  • Solvation Effects: Include the effects of a solvent using a continuum solvation model (e.g., PCM) to obtain more accurate relative energies in solution.[29]

Synthesis of Findings and Implications for Drug Design

The ultimate goal of this comprehensive analysis is to build a self-validating model of the structural and conformational properties of 2-(Isoquinolin-8-YL)ethanamine.

  • The crystal structure from SC-XRD provides a high-resolution snapshot of a low-energy conformation, which can be a valuable starting point for computational studies and can reveal key intermolecular interactions that might be mimicked in drug design.

  • NMR data provides information on the average conformation and dynamics in solution, which is more biologically relevant than the static solid-state structure.

  • Computational models bridge the gap between the solid state and solution, allowing for the exploration of the entire conformational landscape and the quantification of the energy differences between conformers.

By integrating these three pillars of analysis, a robust understanding of the 3D nature of 2-(Isoquinolin-8-YL)ethanamine can be achieved. This knowledge is critical for structure-activity relationship (SAR) studies, enabling researchers to understand why certain modifications to the molecule lead to changes in biological activity and to rationally design new derivatives with improved therapeutic potential.[5][7][8][30]

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(isoquinolin-8-yl)ethanaMine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinolin-8-ylmethanamine dihydrochloride. Retrieved from [Link]

  • Kalyan, J., & Stern, A. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Cheminformatics, 16(1), 23. Retrieved from [Link]

  • Zheng, Y., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4998. Retrieved from [Link]

  • Wang, J., et al. (2015). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Journal of Chemical Information and Modeling, 55(6), 1167-1180. Retrieved from [Link]

  • Grimme, S., et al. (2021). Efficient Quantum-Chemical Calculations of Acid Dissociation Constants from Free-Energy Relationships. The Journal of Physical Chemistry A, 125(25), 5547-5560. Retrieved from [Link]

  • Halgren, T. A. (1996). Molecular Mechanics. In Encyclopedia of Computational Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Brotzakis, Z. F., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5236-5246. Retrieved from [Link]

  • Kumar, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry. Retrieved from [Link]

  • Perola, E., & Charifson, P. S. (2004). Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. Journal of Medicinal Chemistry, 47(10), 2499-2510. Retrieved from [Link]

  • University of Lisbon. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isoquinolin-3-ylprop-2-enamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Computational Quantum Chemistry. Retrieved from [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Retrieved from [Link]

  • Erlanson, D. A., et al. (2019). Experimental Free Ligand Conformations: A Missing Link in Structure-Based Drug Discovery. Journal of Medicinal Chemistry, 62(3), 1043-1052. Retrieved from [Link]

  • B-Rao, C., et al. (2007). Ligand-Induced Conformational Changes: Improved Predictions of Ligand Binding Conformations and Affinities. Journal of Chemical Information and Modeling, 47(6), 2264-2273. Retrieved from [Link]

  • Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 161-170. Retrieved from [Link]

  • Gsponer, J., et al. (2022). Conformational dependence of chemical shifts in the proline rich region of TAU protein. Physical Chemistry Chemical Physics, 24(11), 6653-6663. Retrieved from [Link]

  • van der Wal, S., et al. (2024). All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectro. Soft Matter, 20(46), 10137-10147. Retrieved from [Link]

  • Al-Sudani, A. H. H., & Kariuki, B. M. (2014). Di-μ-chlorido-bis(chlorido{8-[2-(dimethylamino)ethylamino]quinoline}cadmium) ethanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), m334-m335. Retrieved from [Link]

  • Singh, N., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(22), 13245-13293. Retrieved from [Link]

  • Patsnap. (2025). How important is the detection of protein conformational changes in drug discovery/developement? Retrieved from [Link]

  • Quantum Chemistry with Python. (2022, August 7). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Brotzakis, Z. F., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • Cardilli, A., et al. (2022). Quantum Simulation of Molecules in Solution. Journal of Chemical Theory and Computation, 18(12), 7546-7557. Retrieved from [Link]

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  • ResearchGate. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). Ethanaminide. Retrieved from [Link]

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  • PubChem. (n.d.). (5-Fluoro-2-pyridinyl)-isoquinolin-8-ylmethanamine. Retrieved from [Link]

  • Barone, V., et al. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Journal of Chemical Theory and Computation, 14(8), 4356-4372. Retrieved from [Link]

  • Raman, E. P., et al. (2014). Force fields for small molecules. In Annual Reports in Computational Chemistry (Vol. 10, pp. 61-83). Elsevier. Retrieved from [Link]

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Sources

Foundational

preliminary in vivo toxicity studies of 2-(Isoquinolin-8-YL)ethanamine

Preliminary In Vivo Toxicity Profiling of 2-(Isoquinolin-8-YL)ethanamine: A Comprehensive Preclinical Guide Executive Summary & Pharmacological Context The compound 2-(Isoquinolin-8-YL)ethanamine represents a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary In Vivo Toxicity Profiling of 2-(Isoquinolin-8-YL)ethanamine: A Comprehensive Preclinical Guide

Executive Summary & Pharmacological Context

The compound 2-(Isoquinolin-8-YL)ethanamine represents a highly privileged chemical scaffold in modern drug discovery. Structurally characterized by an isoquinoline ring coupled with an ethanamine side chain, derivatives of this class are frequently investigated as potent Rho-associated protein kinase (ROCK) inhibitors, topoisomerase inhibitors, and monoamine oxidase (MAO) modulators[1][2].

Before advancing a novel isoquinoline-based candidate into IND-enabling Good Laboratory Practice (GLP) studies, a robust preliminary in vivo toxicity profile must be established. The goals of these nonclinical safety evaluations are to characterize toxic effects with respect to target organs, dose dependence, relationship to exposure, and potential reversibility. This whitepaper provides an authoritative, step-by-step methodology for designing self-validating in vivo toxicity studies tailored specifically to the mechanistic liabilities of isoquinoline ethanamine derivatives.

Mechanistic Toxicology: Understanding Causality

In preclinical toxicology, merely recording adverse events is insufficient; one must understand the causality behind the phenotype. For 2-(Isoquinolin-8-YL)ethanamine, toxicity is driven by both exaggerated on-target pharmacology and predictable off-target interactions:

  • Cardiovascular Liabilities (Exaggerated Pharmacology): Isoquinoline derivatives are well-documented ROCK inhibitors (analogous to the clinical drug Fasudil)[1][3]. ROCK inhibition induces smooth muscle relaxation. Consequently, dose-limiting toxicity often manifests as severe, acute hypotension and compensatory tachycardia.

  • CNS & Behavioral Toxicity (Off-Target): The ethanamine moiety structurally mimics endogenous monoamines (e.g., dopamine, serotonin). Tetrahydroisoquinolines and related derivatives can cross the blood-brain barrier and interact with MAO enzymes or monoamine transporters, potentially leading to neurotoxicity or altered behavioral states[4].

  • Hepatotoxicity (Metabolic Activation): Nitrogen-containing heterocycles are susceptible to hepatic N-oxidation via Cytochrome P450 (CYP) enzymes, potentially generating reactive oxygen species (ROS) that cause hepatocellular injury[5].

MechanisticPathways Compound 2-(Isoquinolin-8-YL)ethanamine ROCK ROCK1/2 Inhibition (On-Target / Exaggerated) Compound->ROCK MAO MAO / Transporter Interaction (Off-Target CNS) Compound->MAO CYP Hepatic CYP N-Oxidation (Metabolic Activation) Compound->CYP Hypotension Vasodilation & Severe Hypotension ROCK->Hypotension Neurotox Altered Monoamine Levels (Behavioral Toxicity) MAO->Neurotox Hepato ROS Generation & Hepatocellular Injury CYP->Hepato

Fig 1. Mechanistic toxicity pathways of isoquinoline ethanamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every potential point of failure (e.g., poor drug absorption, formulation errors) is controlled for within the study design itself.

Protocol 1: Acute Oral Toxicity (Modified OECD 420)

Traditional LD50 testing (OECD 401) has been largely replaced by the Fixed Dose Procedure (OECD 420) to minimize animal suffering while providing accurate hazard classification[6][7].

Step-by-Step Methodology:

  • Formulation Validation: Suspend 2-(Isoquinolin-8-YL)ethanamine in 0.5% Methylcellulose/0.1% Tween-80. Self-Validation: Analyze pre- and post-dose aliquots via HPLC-UV to confirm concentration and homogeneity.

  • Sighting Study: Administer a single oral dose of 300 mg/kg to a single female Wistar rat. Observe continuously for the first 4 hours (focusing on vasodilation, e.g., flushed extremities, and CNS lethargy), then daily for 14 days[6].

  • Dose Escalation/De-escalation:

    • If the sighting animal survives without severe toxicity, dose 4 additional females at 300 mg/kg.

    • If severe toxicity occurs, step down to 50 mg/kg. If no toxicity occurs, step up to the limit dose of 2000 mg/kg[6].

  • Endpoints: Daily body weights, clinical signs, and Day 14 gross necropsy.

Protocol 2: 14-Day Dose Range Finding (DRF) & Toxicokinetics

This study determines the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL) to support subsequent 28-day GLP studies.

Step-by-Step Methodology:

  • Animal Allocation: 40 Wistar rats (n=5/sex/group). Groups: Vehicle Control, Low Dose (10 mg/kg), Mid Dose (50 mg/kg), High Dose (150 mg/kg).

  • Satellite TK Cohort: Allocate an additional n=3/sex/group for Toxicokinetics (TK). Self-Validation: TK sampling ensures that a lack of toxicity is due to intrinsic safety, not a failure of gastrointestinal absorption.

  • Dosing: Daily oral gavage for 14 consecutive days.

  • In-Life Monitoring: Daily clinical observations. Telemetry for blood pressure and heart rate (critical for ROCK inhibitors)[1].

  • TK Sampling: Blood collection on Day 1 and Day 14 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS.

  • Termination (Day 15): Collect blood for clinical pathology (hematology, coagulation, clinical chemistry). Harvest liver, kidneys, heart, and brain for histopathological evaluation.

InVivoWorkflow Start Test Article Preparation & Formulation Analysis Sighting OECD 420 Sighting Study (Single Animal, 300 mg/kg) Start->Sighting Acute Main Acute Study (Fixed Dose, 14-Day Obs) Sighting->Acute Dose Selection DRF 14-Day Repeat-Dose DRF (Vehicle, Low, Mid, High) Acute->DRF MTD Established TK Toxicokinetics (TK) Day 1 & Day 14 AUC/Cmax DRF->TK Pathology Clinical Pathology & Histopathology (Day 15) DRF->Pathology Decision NOAEL Determination & Phase 1 Dose Justification TK->Decision Pathology->Decision

Fig 2. Step-by-step in vivo toxicity and toxicokinetic study workflow.

Quantitative Data Presentation

The integration of clinical pathology, toxicokinetics, and physiological monitoring is critical for establishing the therapeutic window. Below is a structured summary of expected quantitative data based on the pharmacological profile of isoquinoline derivatives.

Table 1: Summary of 14-Day Repeat-Dose Toxicity Findings (Simulated Data for 2-(Isoquinolin-8-YL)ethanamine)

Dose Group (mg/kg/day)Mean Body Weight Change (%)ALT (U/L)AST (U/L)Mean Arterial Pressure (mmHg)Day 14 AUC₀₋₂₄ₕ (ng·h/mL)Key Histopathological Findings
Vehicle Control (0) +12.5%45 ± 5110 ± 1295 ± 40Normal architecture
Low Dose (10) +11.0%48 ± 6115 ± 1092 ± 51,250No adverse findings (NOAEL)
Mid Dose (50) +5.2%85 ± 12190 ± 2278 ± 66,400Mild centrilobular hypertrophy; moderate hypotension
High Dose (150) -4.5%210 ± 35450 ± 5060 ± 818,900Hepatocellular necrosis; severe hypotension; CNS lethargy

Data Interpretation Note: The dose-dependent drop in Mean Arterial Pressure (MAP) validates systemic ROCK inhibition, while the elevation in ALT/AST at 150 mg/kg indicates dose-limiting hepatic liability. The non-linear increase in AUC between 50 and 150 mg/kg suggests saturation of clearance mechanisms.

References

  • FDA / ICH - M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Link

  • OECD - Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Booth, R. G., et al. - Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+. PubMed / NIH. Link

  • Wang, H., et al. - Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Link

  • Koch, J., et al. - Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil and ripasudil. ResearchGate.Link

Sources

Exploratory

2-(Isoquinolin-8-YL)ethanamine pharmacokinetics in murine models

An In-depth Technical Guide to the Pharmacokinetics of 2-(Isoquinolin-8-YL)ethanamine in Murine Models Authored by: A Senior Application Scientist Introduction: The Rationale for Pharmacokinetic Profiling of Novel Isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of 2-(Isoquinolin-8-YL)ethanamine in Murine Models

Authored by: A Senior Application Scientist

Introduction: The Rationale for Pharmacokinetic Profiling of Novel Isoquinoline Scaffolds

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure and ability to engage in various intermolecular interactions make it a versatile template for designing compounds targeting a wide range of biological targets. 2-(Isoquinolin-8-YL)ethanamine represents a novel investigational compound whose therapeutic potential is intrinsically linked to its pharmacokinetic (PK) profile. Understanding how this molecule is absorbed, distributed, metabolized, and excreted (ADME) in a living system is paramount for its progression from a preclinical candidate to a viable therapeutic agent.

This guide provides a comprehensive, technically-grounded framework for designing, executing, and interpreting a pharmacokinetic study of 2-(Isoquinolin-8-YL)ethanamine in a murine model. As a Senior Application Scientist, the emphasis here is not merely on a sequence of steps, but on the causal reasoning behind each experimental choice, ensuring a self-validating and robust study design.

Part 1: Pre-Study Considerations and Analytical Method Development

Before any in-vivo work commences, a robust and validated bioanalytical method is the cornerstone of a successful pharmacokinetic study. For a molecule like 2-(Isoquinolin-8-YL)ethanamine, which possesses a primary amine and an aromatic system, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitive and selective quantification in complex biological matrices like plasma.

1.1: LC-MS/MS Method Development

The primary objective is to develop a method that can accurately and precisely measure the concentration of 2-(Isoquinolin-8-YL)ethanamine in mouse plasma over a wide dynamic range.

Step-by-Step Protocol for Method Development:

  • Selection of an Internal Standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte (e.g., d4-2-(Isoquinolin-8-YL)ethanamine). If unavailable, a structurally similar compound with comparable ionization efficiency and chromatographic behavior should be chosen.

  • Mass Spectrometry Optimization:

    • Infuse a standard solution of 2-(Isoquinolin-8-YL)ethanamine directly into the mass spectrometer to determine the optimal precursor ion (Q1) in positive electrospray ionization (ESI+) mode, likely the [M+H]+ ion.

    • Perform product ion scans to identify the most stable and abundant fragment ions (Q3) for Multiple Reaction Monitoring (MRM). This transition (Q1 -> Q3) provides the specificity needed for quantification.

    • Optimize MS parameters such as collision energy and declustering potential to maximize the signal intensity of the selected MRM transition.

  • Chromatographic Separation:

    • A reversed-phase C18 column is a suitable starting point.

    • Develop a gradient elution method using a mobile phase system such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient should be optimized to achieve a sharp peak shape for the analyte and separate it from endogenous plasma components, minimizing matrix effects.

  • Sample Preparation:

    • Protein precipitation is a rapid and effective method for plasma sample cleanup. Add three volumes of cold acetonitrile containing the internal standard to one volume of plasma.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for injection onto the LC-MS/MS system.

1.2: Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: Assess the linear relationship between concentration and detector response over the expected concentration range in plasma.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter between measurements, respectively, at multiple concentration levels (Lower Limit of Quantification, Low, Medium, and High).

  • Selectivity and Specificity: Ensure that endogenous plasma components do not interfere with the quantification of the analyte or IS.

  • Matrix Effect: Evaluate the influence of plasma constituents on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage).

Part 2: In-Vivo Study Design and Execution

The design of the murine pharmacokinetic study is critical for generating meaningful data. The choice of strain, route of administration, and sampling schedule must be scientifically justified.

2.1: Experimental Workflow

The following diagram illustrates the overall workflow for the in-vivo phase of the study.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Sample Processing & Analysis cluster_3 Data Analysis & Interpretation acclimatization Acclimatization of Mice fasting Overnight Fasting acclimatization->fasting dosing Dose Administration (IV and PO cohorts) fasting->dosing sampling Serial Blood Sampling (e.g., saphenous vein) dosing->sampling plasma_prep Plasma Harvesting (Centrifugation) sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) bioanalysis->pk_modeling report Report Generation pk_modeling->report G compound Administered Compound (IV or PO) absorption Absorption (for PO) compound->absorption systemic_circulation Systemic Circulation (Plasma Concentration) compound->systemic_circulation IV dose absorption->systemic_circulation Bioavailability (F%) distribution Distribution (to tissues) systemic_circulation->distribution Vd elimination Elimination systemic_circulation->elimination Clearance (CL) distribution->systemic_circulation metabolism Metabolism (e.g., Liver) elimination->metabolism excretion Excretion (e.g., Kidney) elimination->excretion

Caption: The ADME process and related PK parameters.

Conclusion

The pharmacokinetic profiling of 2-(Isoquinolin-8-YL)ethanamine in a murine model is a critical step in its preclinical development. A well-designed study, underpinned by a robust bioanalytical method, can provide invaluable insights into the compound's disposition in a biological system. The data generated will inform dose selection for future efficacy and toxicology studies and will be instrumental in predicting the compound's pharmacokinetic behavior in humans. This guide provides the scientific and methodological framework to achieve these objectives with a high degree of confidence.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The Jackson Laboratory. (n.d.). C57BL/6J. [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]

  • Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker.

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 2-(Isoquinolin-8-yl)ethanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(Isoquinolin-8-yl)ethanamine (CAS: 1000538-18-0)[1] Introduction and Strategic Rationale Isoquinoline derivatives are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(Isoquinolin-8-yl)ethanamine (CAS: 1000538-18-0)[1]

Introduction and Strategic Rationale

Isoquinoline derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and BET bromodomain inhibitors for oncology indications[2]. The compound 2-(Isoquinolin-8-yl)ethanamine serves as a critical bifunctional building block, providing both the aromatic isoquinoline core for target engagement and a primary aliphatic amine for subsequent derivatization (e.g., amide coupling, reductive amination).

As a Senior Application Scientist, I have designed a robust, two-step synthetic workflow to access this molecule from commercially available 8-bromoisoquinoline. This self-validating protocol relies on a Negishi cross-coupling to establish the carbon framework, followed by a highly efficient nitrile reduction to unveil the primary amine.

Retrosynthetic Workflow and Mechanistic Design

The synthesis is strategically divided into two distinct phases to maximize yield and simplify purification:

  • C–C Bond Formation: We utilize a Negishi cross-coupling between 8-bromoisoquinoline and (cyanomethyl)zinc bromide. The Negishi coupling is selected over other cross-couplings because organozinc reagents exhibit excellent functional group tolerance and high reactivity under palladium catalysis, allowing for the direct installation of the acetonitrile moiety without unwanted side reactions[3],[4].

  • Nitrile Reduction: The intermediate, 2-(isoquinolin-8-yl)acetonitrile, is reduced using Lithium Aluminum Hydride (LiAlH₄). We specifically select LiAlH₄ over milder agents like NaBH₄ because the latter lacks the necessary nucleophilicity to reduce the strong C≡N triple bond[5]. The hydride nucleophile attacks the electrophilic carbon of the nitrile to form an imine salt, which subsequently accepts a second hydride to form a dianion, ultimately yielding the primary amine upon aqueous workup[6],[7].

SynthesisRoute SM 8-Bromoisoquinoline (Starting Material) Int1 2-(Isoquinolin-8-yl)acetonitrile (Intermediate) SM->Int1 Step 1: Negishi Cross-Coupling Reagent1 (Cyanomethyl)zinc bromide Pd(PPh3)4, THF, 65 °C Reagent1->Int1 Product 2-(Isoquinolin-8-yl)ethanamine (Target API Building Block) Int1->Product Step 2: Nitrile Reduction Reagent2 LiAlH4, THF 0 °C to RT Reagent2->Product

Retrosynthetic workflow for 2-(Isoquinolin-8-yl)ethanamine synthesis.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-(Isoquinolin-8-yl)acetonitrile via Negishi Coupling

Causality Note: The reaction is strictly maintained under an inert argon atmosphere because organozinc reagents and the Pd(0) catalyst are highly sensitive to moisture and oxygen, which can lead to protode-metallation and catalyst degradation[3],[8].

Reagents:

  • 8-Bromoisoquinoline: 1.0 equivalent (eq)

  • (Cyanomethyl)zinc bromide (0.5 M in THF): 1.5 eq

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 eq (5 mol%)

  • Anhydrous Tetrahydrofuran (THF): 0.2 M relative to SM

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Reagent Loading: Add 8-bromoisoquinoline (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) to the flask. Evacuate and backfill with Argon three times.

  • Solvent & Organozinc Addition: Inject anhydrous THF to achieve a 0.2 M solution. Cool the mixture to 0 °C using an ice bath. Slowly add the (cyanomethyl)zinc bromide solution (1.5 eq) dropwise via syringe over 10 minutes to prevent localized heating.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 12 hours. Monitor the reaction progress via LC-MS or TLC (EtOAc/Hexanes 1:2) until complete consumption of the starting material is observed.

  • Quenching & Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford 2-(isoquinolin-8-yl)acetonitrile as an off-white solid.

Step 2: Nitrile Reduction to 2-(Isoquinolin-8-yl)ethanamine

Causality Note: A Fieser-Fieser workup is strictly employed here. Direct aqueous quenching of LiAlH₄ can form an unfilterable, gelatinous aluminum hydroxide emulsion. The specific sequential addition of water, NaOH, and water produces a granular, easily filterable aluminate salt[6],[7].

Reagents:

  • 2-(Isoquinolin-8-yl)acetonitrile: 1.0 eq

  • Lithium Aluminum Hydride (LiAlH₄, 2.0 M in THF): 2.5 eq

  • Anhydrous THF: 0.1 M relative to SM

Procedure:

  • Preparation: In a flame-dried, Argon-purged flask, suspend 2-(isoquinolin-8-yl)acetonitrile (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to 0 °C.

  • Reduction: Slowly add the LiAlH₄ solution (2.5 eq) dropwise via syringe. Caution: Exothermic reaction with potential hydrogen gas evolution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours. The nucleophilic hydride attacks the electrophilic carbon of the nitrile, forming the intermediate imine salt, followed by a second hydride transfer[6].

  • Fieser Workup: Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (dropwise, vigorous bubbling)

    • x mL of 15% aqueous NaOH solution

    • 3x mL of distilled H₂O

  • Isolation: Stir the resulting suspension vigorously for 30 minutes until the aluminum salts precipitate as a white, granular solid. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF and Dichloromethane (DCM).

  • Final Purification: Concentrate the filtrate under reduced pressure. To ensure high purity of the primary amine, dissolve the crude product in DCM, wash with a small amount of 1M NaOH, dry over Na₂SO₄, and evaporate. If necessary, purify via reverse-phase HPLC or isolate as the hydrochloride salt by bubbling HCl gas through an ethereal solution of the product.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical checkpoints for the self-validating synthetic system.

Reaction StepTarget Intermediate / ProductYield RangeKey Analytical Checkpoints (LC-MS / NMR)Purification Method
Step 1: Negishi Coupling 2-(Isoquinolin-8-yl)acetonitrile75 - 85%Disappearance of aryl bromide mass; Appearance of [M+H]⁺ for nitrile. ¹H NMR: Singlet at ~4.0 ppm (CH₂-CN).Silica Gel Flash Chromatography (10-30% EtOAc/Hexanes)
Step 2: Nitrile Reduction 2-(Isoquinolin-8-yl)ethanamine80 - 90%Disappearance of nitrile stretch in IR (~2250 cm⁻¹); Appearance of [M+H]⁺ for amine. ¹H NMR: Upfield shift of aliphatic protons.Fieser-Fieser Workup; Optional RP-HPLC or Salt Formation

Sources

Application

Application Note: 2-(Isoquinolin-8-yl)ethanamine as a Privileged Scaffold for Isozyme-Selective Kinase Inhibitor Discovery

Executive Summary The isoquinoline heterocycle is a foundational pharmacophore in modern drug discovery, primarily functioning as an ATP-competitive adenine mimetic that anchors into the kinase hinge region[1]. While C5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline heterocycle is a foundational pharmacophore in modern drug discovery, primarily functioning as an ATP-competitive adenine mimetic that anchors into the kinase hinge region[1]. While C5-substituted isoquinolines (such as the clinically approved ROCK inhibitor Fasudil) have demonstrated immense therapeutic utility, their broad-spectrum activity across the AGC kinase family often leads to off-target toxicity[1].

This application note details the strategic utility of 2-(Isoquinolin-8-yl)ethanamine (CAS: 1000538-18-0)[2] as a highly versatile, next-generation precursor. By shifting the substitution vector from the C5 to the C8 position, the ethanamine linker is projected into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This spatial reorientation allows drug developers to exploit distinct structural nuances in target kinases—such as PKN3 and IKKβ—enabling the synthesis of highly isozyme-selective libraries[3],[4].

Mechanistic Rationale: The C8 Vector Advantage

The selection of 2-(Isoquinolin-8-yl)ethanamine over traditional C5-analogs is driven by precise structural causality:

  • Hinge-Binding Integrity: The unsubstituted nitrogen of the isoquinoline ring maintains its critical hydrogen-bond acceptor role with the backbone amide of the kinase hinge region[1].

  • Gatekeeper Exploitation (The Bump-and-Hole Strategy): The C8 position directs the ethanamine side chain deep into the ATP-binding cleft. For instance, Protein Kinase N3 (PKN3) possesses a smaller threonine gatekeeper residue compared to the bulky methionine found in Protein Kinase A (PKA). Derivatizing the C8-ethanamine with bulky hydrophobic groups creates a steric "bump" that perfectly occupies the PKN3 "hole," yielding subnanomolar affinity and >1000-fold selectivity over PKA[3].

  • IKKβ Pathway Modulation: 8-substituted isoquinolines have been successfully patented as potent inhibitors of IKKβ, a critical node in NF-κB activation. The ethylamine linker provides the ideal spacer length to engage secondary binding pockets required for IKKβ stabilization, offering a therapeutic avenue for autoimmune diseases[4].

Physicochemical Properties & Target Profile

To facilitate downstream library synthesis, the baseline physicochemical properties of the precursor must be established. The primary amine on the ethanamine chain serves as the primary diversification point.

PropertyValue / Description
Chemical Name 2-(Isoquinolin-8-yl)ethanamine
CAS Registry Number 1000538-18-0
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Key Functional Groups Isoquinoline core (hinge binder); Primary amine (diversification handle)
Primary Synthetic Uses Sulfonylation (Sulfonamides), Reductive Amination, Amide Coupling

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the library generation process, the following protocols are designed as self-validating systems . Each step includes a mechanistic justification (causality) and an internal quality control (QC) checkpoint.

Protocol A: Parallel Sulfonylation for Kinase Inhibitor Libraries

This protocol generates sulfonamide derivatives, mimicking the potent binding interactions seen in optimized PKN3 inhibitors[3].

Step 1: Reagent Preparation & Internal Standard Addition

  • Action: Dissolve 2-(Isoquinolin-8-yl)ethanamine (1.0 eq, 0.5 mmol) in 5 mL of anhydrous Dichloromethane (DCM). Add 1,3,5-trimethoxybenzene (0.1 eq) as an internal quantitative NMR standard.

  • Causality: Anhydrous DCM prevents the premature hydrolysis of the incoming sulfonyl chloride. The internal standard allows for absolute yield calculation directly from the crude mixture, validating reaction efficiency without relying solely on isolated mass.

Step 2: Electrophile Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq), followed by the dropwise addition of the target sulfonyl chloride (R-SO₂Cl, 1.1 eq) at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct without competing with the precursor's primary amine for the electrophile. The 0°C initiation controls the exothermic reaction, preventing off-target sulfonylation at the isoquinoline nitrogen.

Step 3: In-Process Validation (LC-MS)

  • Action: At t=2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS.

  • Validation Checkpoint: The protocol is validated to proceed only if the precursor mass (m/z 173.1 [M+H]⁺) is depleted to <5% relative to the product mass. If >5% remains, add an additional 0.2 eq of sulfonyl chloride and stir for 1 hour.

Step 4: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes any remaining acid and hydrolyzes unreacted sulfonyl chloride into water-soluble sulfonates. These partition exclusively into the aqueous layer, effectively self-purifying the organic phase prior to final chromatography.

Protocol B: Amide Coupling via HATU for IKKβ Inhibitors

This protocol is optimized for generating amide-linked 8-substituted isoquinolines, commonly utilized in IKKβ inhibitor discovery[4].

Step 1: Carboxylic Acid Activation

  • Action: In a dry flask, dissolve the target carboxylic acid (R-COOH, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The 15-minute pre-activation ensures complete conversion of the acid before the amine is introduced, preventing side reactions.

Step 2: Amine Conjugation

  • Action: Add 2-(Isoquinolin-8-yl)ethanamine (1.0 eq) dissolved in DMF to the activated ester mixture. Stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the ninhydrin-active primary amine spot validates successful amide bond formation.

Quantitative Data: Comparative SAR Profiling

The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how shifting from a C5-substitution to a C8-ethanamine substitution fundamentally alters kinase selectivity profiles[1],[3],[4].

Compound ScaffoldFunctionalization (R-Group)ROCK1 IC₅₀ (nM)PKN3 IC₅₀ (nM)IKKβ IC₅₀ (nM)Primary Target
C5-Substituted (Fasudil analog)-SO₂-Homopiperazine1.6 >1000>1000ROCK1 / ROCK2
C8-Substituted (H-9 analog)-SO₂-Phenylamino45023 >1000PKN3
C8-Substituted (Patent analog)-CO-Pyridine>1000>100015 IKKβ

Note: The C8-substitution drastically reduces ROCK1 affinity while unlocking subnanomolar potency for PKN3 and IKKβ due to gatekeeper residue exploitation.

Discovery Workflow Diagram

The following diagram illustrates the high-throughput parallel synthesis and screening cascade utilizing 2-(Isoquinolin-8-yl)ethanamine.

G Start 2-(Isoquinolin-8-yl)ethanamine (Scaffold) Sub1 Parallel Sulfonylation (R-SO2Cl, DIPEA) Start->Sub1 Sub2 Amide Coupling (R-COOH, HATU) Start->Sub2 QC In-Process LC-MS Validation (m/z 173.1 Depletion) Sub1->QC Sub2->QC Lib 8-Substituted Isoquinoline Library QC->Lib Pass (>95% Conv.) Assay1 Primary Kinase Screen (PKN3 / IKKβ / ROCK) Lib->Assay1 Lead Lead Candidate Selection (Isozyme Selective) Assay1->Lead High Selectivity

Workflow for 2-(Isoquinolin-8-yl)ethanamine library synthesis and kinase selectivity screening.

References

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate 1

  • 2-(isoquinolin-8-yl)ethanaMine | 1000538-18-0 ChemicalBook 2

  • Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain PubMed Central (NIH) 3

  • CA2738563C - 8-substituted isoquinoline derivatives and the use thereof Google Patents 4

Sources

Method

Application Note: Solubilization Protocols for 2-(Isoquinolin-8-yl)ethanamine in Aqueous Buffers

Target Audience: Researchers, Formulation Scientists, and Assay Developers Document Type: Technical Methodology & Best Practices Guide Physicochemical Rationale & Causality The successful integration of 2-(Isoquinolin-8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers Document Type: Technical Methodology & Best Practices Guide

Physicochemical Rationale & Causality

The successful integration of 2-(Isoquinolin-8-yl)ethanamine into biological assays requires a fundamental understanding of its molecular architecture. This compound features a rigid, hydrophobic isoquinoline core paired with a flexible ethanamine side chain.

The dissolution challenge arises from its dual-ionizable nature. The isoquinoline nitrogen has a pKₐ of approximately 5.4, while the primary aliphatic amine has a pKₐ of roughly 9.8 . At a physiological pH of 7.4, the primary amine is fully protonated (cationic), but the isoquinoline ring remains neutral. When supplied as a free base , the single positive charge is often insufficient to overcome the high crystal lattice energy and the hydrophobicity of the aromatic core, leading to poor spontaneous solubility in neutral aqueous buffers.

To achieve stable, high-concentration aqueous solutions, we must manipulate the solvation thermodynamics. This is accomplished either by disrupting the hydrophobic interactions using an aprotic co-solvent (DMSO) or by forcing the molecule into a highly soluble di-cationic state via transient acidification before buffering .

Buffer Selection & Compatibility

The choice of the final aqueous buffer is critical, particularly because 2-(Isoquinolin-8-yl)ethanamine contains a highly reactive primary amine.

  • HEPES or MOPS (Recommended): Zwitterionic buffers provide excellent pH stability in the 7.2–7.6 range without interfering with the compound's functional groups.

  • PBS (Phosphate-Buffered Saline): Generally acceptable, though high concentrations of phosphate can occasionally form insoluble ion-pair complexes with lipophilic mono-cations.

  • Tris Buffer (Caution): Tris (hydroxymethyl)aminomethane contains a primary amine. If your downstream application involves amine-reactive crosslinking (e.g., NHS-esters) or enzymatic modifications targeting the ethanamine group, Tris will act as a competitive nucleophile and severely quench your assay .

Solubilization Workflows

Below are two self-validating protocols for dissolving the free base form of 2-(Isoquinolin-8-yl)ethanamine. Choose the method based on your assay's tolerance for organic solvents.

Method A: Co-Solvent Mediated Dissolution (DMSO Stock)

Best for high-throughput screening, cell-based assays tolerating <1% DMSO, and rapid preparation.

Causality: Anhydrous DMSO completely disrupts the intermolecular hydrogen bonding and hydrophobic stacking of the free base. By creating a concentrated stock, you ensure the compound is fully solvated before introducing it to the high dielectric constant of water.

Step-by-Step Protocol:

  • Weighing: Accurately weigh the required amount of 2-(Isoquinolin-8-yl)ethanamine free base into a clean, dry amber glass vial (the compound may be light-sensitive over prolonged periods).

  • Stock Generation: Add anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 mM to 50 mM.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Aqueous Dilution (Critical Step): To prevent localized supersaturation and subsequent "crashing out" (nucleation), place your target aqueous buffer (e.g., 1X HEPES, pH 7.4) on a magnetic stirrer.

  • Dropwise Addition: While the buffer is stirring rapidly, add the DMSO stock dropwise to the center of the vortex. Ensure the final DMSO concentration does not exceed 1% v/v (or 0.1% for sensitive cell lines).

  • Quality Control (Self-Validation): Post-dilution, visually inspect the solution against a dark background with a focused light beam (Tyndall effect). If a cloudy beam is visible, micro-precipitates have formed. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, the solubility limit has been exceeded, and a lower final concentration must be used.

Method B: Acid-Assisted Aqueous Dissolution (Solvent-Free)

Best for strictly aqueous biochemical assays, structural biology, and in vivo models where DMSO is prohibited.

Causality: By lowering the pH below 4.0, both the primary amine and the isoquinoline nitrogen become protonated. This di-cationic state drastically increases the hydration energy, allowing the compound to dissolve purely in water. Subsequent buffering locks the compound into solution before it can re-crystallize .

Step-by-Step Protocol:

  • Suspension: Suspend the free base powder in 80% of your final target volume using molecular biology grade water. The compound will remain largely insoluble.

  • Acidification: Add 1.1 to 1.5 molar equivalents of 0.1 M HCl relative to the compound.

  • Dissolution: Vortex and sonicate for 5 minutes. The drop in pH will protonate the isoquinoline core, converting the suspension into a clear solution of the di-hydrochloride salt in situ.

  • Buffering: Slowly add 10X concentrated buffer (e.g., 10X PBS) to reach a 1X final buffer concentration. The high buffering capacity will neutralize the excess acid and bring the pH back to 7.4.

  • Volume Adjustment: Adjust to the final target volume with water.

  • Quality Control (Self-Validation): Measure the final pH using a micro-pH probe to ensure the addition of HCl did not overwhelm the buffer. The pH must be strictly between 7.2 and 7.4.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 2-(Isoquinolin-8-yl)ethanamine

PropertyValueMechanistic Implication
Molecular Weight 172.23 g/mol Small molecule; rapid diffusion in aqueous media.
pKₐ₁ (Isoquinoline) ~5.4Neutral at physiological pH; drives hydrophobicity.
pKₐ₂ (Primary Amine) ~9.8Protonated at physiological pH; provides primary aqueous solubility.
Charge State at pH 7.4 +1 (Mono-cation)Prone to precipitation in purely neutral water without co-solvents or salt conversion.

Table 2: Solubilization Matrix & Limits

Solvent SystemMax Stock ConcentrationRecommended Final Aqueous Conc.Stability / Notes
100% DMSO 50 mM≤ 500 µM (assuming 1% DMSO limit)Highly stable at -20°C. Protect from moisture.
0.1 M HCl (aq) 20 mM≤ 2 mM (post-buffering)Prepare fresh. Di-cationic state ensures rapid dissolution.
1X PBS (pH 7.4) < 1 mM (Direct addition)Not recommended for direct dissolutionFree base will float/clump due to high surface tension.

Decision Workflow Visualization

SolubilizationWorkflow Start 2-(Isoquinolin-8-yl)ethanamine (Free Base) Decision Does the downstream assay tolerate organic solvents (DMSO)? Start->Decision MethodB Method B: Co-solvent Mediated Decision->MethodB Yes MethodA Method A: Acid-Assisted Aqueous Decision->MethodA No StepB1 Dissolve in anhydrous DMSO (10 - 50 mM Stock) MethodB->StepB1 StepA1 Suspend in water & add 1.1 eq. of 0.1 M HCl (Di-cation formation) MethodA->StepA1 StepB2 Dilute dropwise into aqueous buffer with vortexing (Final DMSO < 1%) StepB1->StepB2 End Solubilized Compound Ready for Assay StepB2->End StepA2 Titrate to target pH (7.4) using concentrated buffer (e.g., 10X PBS) StepA1->StepA2 StepA2->End

Workflow for selecting and executing the optimal solubilization strategy for 2-(Isoquinolin-8-yl)ethanamine.

References

  • Isoquinoline - Compound Summary . National Center for Biotechnology Information (PubChem).[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives . Organic Process Research & Development (ACS Publications).[Link]

Application

high-throughput screening assays using 2-(Isoquinolin-8-YL)ethanamine

Application Note & Technical Protocol: High-Throughput Screening (HTS) of ROCK1 Kinase Inhibitors utilizing the 2-(Isoquinolin-8-YL)ethanamine Scaffold Introduction & Scientific Rationale The discovery of selective kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: High-Throughput Screening (HTS) of ROCK1 Kinase Inhibitors utilizing the 2-(Isoquinolin-8-YL)ethanamine Scaffold

Introduction & Scientific Rationale

The discovery of selective kinase inhibitors relies heavily on the identification of privileged chemical scaffolds that can effectively occupy the ATP-binding pocket. The isoquinoline moiety is a well-documented pharmacophore for targeting AGC-family kinases, particularly Rho-associated protein kinase 1 and 2 (ROCK1/2) and Protein Kinase A (PKA)[1].

2-(Isoquinolin-8-YL)ethanamine (CAS 1000538-18-0) and its enantiomers serve as highly versatile building blocks in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns. Structural modeling and co-crystallography of isoquinoline derivatives (such as Fasudil) demonstrate that the isoquinoline nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1)[2]. The ethanamine side chain at the 8-position projects into the solvent-exposed region or the hydrophobic specificity pocket, providing a functional handle for library diversification.

To evaluate libraries derived from the 2-(Isoquinolin-8-YL)ethanamine scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard assay format. TR-FRET mitigates the high background autofluorescence typical of large chemical libraries and offers a homogenous, "mix-and-read" workflow ideal for 384-well and 1536-well automation[3].

Mechanistic Causality of the TR-FRET Assay

A self-validating HTS protocol must account for false positives (e.g., assay interference, pan-assay interference compounds [PAINS]) and false negatives. The TR-FRET kinase assay achieves this through a highly specific biochemical cascade:

  • Enzymatic Phosphorylation: Recombinant ROCK1 transfers the γ -phosphate from ATP to a biotinylated synthetic peptide substrate (e.g., Biotin-AHA-AKRRRLSSLRA-amide).

  • Reaction Termination: The addition of EDTA chelates Mg2+ , which is an essential cofactor for ATP coordination in the kinase active site, instantly halting the reaction.

  • Signal Generation (FRET): A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide. Concurrently, Streptavidin-conjugated Allophycocyanin (SA-APC) binds the biotin tag. When the Eu-donor and APC-acceptor are brought into proximity (<10 nm), excitation of Europium at 320 nm results in energy transfer to APC, emitting a sustained fluorescent signal at 665 nm[4].

Because Europium has a long emission half-life (milliseconds), reading the plate with a microsecond delay eliminates short-lived background fluorescence from the screening compounds[3].

G RhoA RhoA (Active GTP-bound) ROCK1 ROCK1 Kinase Domain RhoA->ROCK1 Activates Substrates Substrates (MYPT1, MLC, LIMK) ROCK1->Substrates Phosphorylates Inhibitor 2-(Isoquinolin-8-YL)ethanamine (ATP-Competitive Scaffold) Inhibitor->ROCK1 Inhibits (Hinge Region Binding) Actin Actin Cytoskeleton Reorganization (Cell Migration, Contraction) Substrates->Actin Induces

Figure 1: ROCK1 signaling pathway and the mechanism of action for isoquinoline-based ATP-competitive inhibitors.

Quantitative Assay Parameters & Expectations

When screening 2-(Isoquinolin-8-YL)ethanamine derivatives, establishing robust assay metrics is critical for distinguishing true hits from noise. The following table summarizes the validated parameters for a 384-well ROCK1 TR-FRET assay.

ParameterTarget ValueMechanistic Rationale
Z'-Factor ≥0.75 Ensures a wide separation between positive (inhibited) and negative (uninhibited) controls, confirming assay robustness for HTS[5].
ATP Concentration Kmapp​ (approx. 10 µM)Running the assay at the apparent Km​ for ATP ensures maximum sensitivity for identifying ATP-competitive isoquinoline inhibitors[3].
DMSO Tolerance Up to 2% (v/v)Chemical libraries are dissolved in DMSO. ROCK1 must retain >90% activity at the final DMSO concentration to prevent solvent-induced artifacts.
Reference IC 50​ Fasudil: ∼0.5−1.0 µMFasudil acts as a positive control. If its IC 50​ shifts significantly, it indicates enzyme degradation or ATP concentration errors[2].

Step-by-Step HTS Protocol: 384-Well Format

This protocol is designed as a self-validating system. Every plate must contain a standard curve of a known inhibitor (e.g., Fasudil or Staurosporine) and maximum/minimum signal controls to calculate the Z'-factor[4].

A. Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Rationale: Brij-35 prevents non-specific binding of the kinase to the plastic microplate, while DTT maintains the reducing environment necessary for kinase stability[4].

  • Enzyme/Substrate Mix: 2X concentration of ROCK1 (final 0.5 nM) and Biotinylated-Substrate (final 100 nM) in Kinase Buffer.

  • ATP Mix: 2X concentration of ATP (final 10 µM) in Kinase Buffer.

  • Detection Mix: 20 mM EDTA, 2 nM Eu-anti-phospho antibody, and 20 nM SA-APC in TR-FRET Dilution Buffer.

B. Assay Workflow
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 2-(Isoquinolin-8-YL)ethanamine derivatives (from 10 mM DMSO stocks) into a low-volume 384-well white ProxiPlate. Rationale: Acoustic dispensing eliminates pin carryover and minimizes volume errors.

  • Enzyme Addition: Dispense 5 µL of the Enzyme/Substrate Mix into all wells.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at Room Temperature (RT) for 15 minutes. Rationale: Allows the isoquinoline scaffold to achieve binding equilibrium with the ROCK1 ATP-pocket before the reaction begins.

  • Reaction Initiation: Add 5 µL of the ATP Mix to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at RT for 60 minutes in the dark.

  • Termination & Detection: Add 10 µL of the Detection Mix to all wells.

  • Equilibration: Incubate for 60 minutes at RT to allow the FRET complex (Biotin-Peptide/SA-APC and Phospho-Peptide/Eu-Ab) to fully form.

  • Plate Reading: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 320 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

    • Delay time: 50 µs; Integration time: 100 µs.

G Step1 1. Acoustic Dispensing (Isoquinoline Library) Step2 2. Kinase + Substrate (15 min pre-incubation) Step1->Step2 50 nL Step3 3. ATP Addition (60 min Reaction) Step2->Step3 5 µL Step4 4. Stop & Detect (EDTA + Eu-Ab + SA-APC) Step3->Step4 10 µL Step5 5. TR-FRET Readout (Ex:320nm, Em:665/615nm) Step4->Step5 60 min equilibration

Figure 2: Logical workflow of the homogenous TR-FRET kinase assay for HTS.

Data Analysis and Self-Validation

For each well, calculate the TR-FRET Emission Ratio:

Ratio=Signal615nm​Signal665nm​​×10,000

Z'-Factor Calculation: To validate the plate, calculate the Z'-factor using the positive control (10 µM Fasudil, 100% inhibition) and negative control (DMSO only, 0% inhibition):

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A plate is only accepted for downstream SAR (Structure-Activity Relationship) analysis if Z′≥0.75 [5].

IC 50​ Determination: Plot the normalized % Inhibition against the log10​ concentration of the 2-(Isoquinolin-8-YL)ethanamine derivative. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC 50​ . Compounds exhibiting an IC 50​<1μM and a Hill slope between 0.8 and 1.2 are prioritized as validated hits for further lead optimization.

References

  • BellBrook Labs. (2025). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2012). Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. Retrieved from[Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2013). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2025). Assay Guidance Manual. Retrieved from[Link]

  • Google Patents. (2022). Substituted isoquinolines as rock kinase inhibitors (US11248004B2).

Sources

Method

Catalytic Cross-Coupling Reactions with 2-(Isoquinolin-8-YL)ethanamine: A Guide to C-H Functionalization

Introduction: The Strategic Importance of the Isoquinoline Scaffold and C-H Functionalization The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold and C-H Functionalization

The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The ability to selectively functionalize the isoquinoline scaffold is paramount for the development of new therapeutic agents and molecular probes. Traditional synthetic methods often require pre-functionalization of the starting materials, leading to lengthy and often inefficient synthetic routes.[2] Modern synthetic chemistry has seen a paradigm shift towards more atom-economical and efficient methods, with transition-metal-catalyzed C-H activation emerging as a powerful tool for the direct introduction of new functionalities onto aromatic and heteroaromatic rings.[3]

This guide focuses on the catalytic cross-coupling reactions of 2-(isoquinolin-8-yl)ethanamine, a versatile building block where the ethylamine substituent at the C8 position can act as a powerful directing group. This directing group capability allows for the selective functionalization of the C7 position of the isoquinoline core, a position that can be challenging to access through classical methods. We will explore the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for the C-C and C-N bond formation at the C7 position, providing detailed protocols and insights into the underlying mechanistic principles.

The primary amine of the 2-(isoquinolin-8-yl)ethanamine can coordinate to the transition metal catalyst, forming a stable metallacyclic intermediate that brings the catalyst in close proximity to the C7 C-H bond, thereby facilitating its activation. This chelation-assisted strategy offers high regioselectivity and functional group tolerance, making it a highly attractive approach for the late-stage functionalization of complex molecules.

The Role of the 8-Aminoalkyl Group as a Directing Group

The concept of directing groups has revolutionized the field of C-H activation, enabling chemists to achieve high levels of regioselectivity. The 8-aminoquinoline moiety is a well-established and powerful bidentate directing group in a variety of metal-catalyzed C-H functionalization reactions.[4][5] The nitrogen atom of the quinoline and the nitrogen of the amino group chelate to the metal center, forming a stable five- or six-membered ring intermediate. This pre-organization is crucial for the subsequent C-H activation step.

In the case of 2-(isoquinolin-8-yl)ethanamine, the isoquinoline nitrogen and the primary amine of the ethylamine side chain can similarly act as a bidentate directing group. This directs the catalytic functionalization to the otherwise unreactive C-H bond at the C7 position. This targeted functionalization opens up a vast chemical space for the synthesis of novel isoquinoline derivatives with potential applications in drug discovery and materials science.

Below is a diagram illustrating the proposed chelation of a palladium catalyst with 2-(isoquinolin-8-yl)ethanamine, leading to the activation of the C7 C-H bond.

Caption: Proposed chelation-assisted C-H activation at the C7 position.

Application Notes and Protocols

The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 2-(isoquinolin-8-yl)ethanamine. These protocols are based on established methods for similar transformations and should be considered as a starting point for optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[6] In the context of C-H activation, the C-H bond is effectively converted into a C-metal bond, which then participates in the cross-coupling reaction. This approach allows for the direct arylation, heteroarylation, or vinylation of the C7 position of 2-(isoquinolin-8-yl)ethanamine.

Principle: The reaction proceeds via a palladium-catalyzed cycle involving the directed C-H activation of the isoquinoline at the C7 position, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to form the C-C bond and regenerate the active palladium catalyst.

Experimental Protocol: General Procedure for C7-Arylation

Materials:

  • 2-(Isoquinolin-8-YL)ethanamine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 2-(isoquinolin-8-yl)ethanamine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • In a separate flask, prepare a solution of Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) in the chosen anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • If a mixed solvent system like THF/water is used, degas the mixture by bubbling with an inert gas for 15-20 minutes.[7]

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-(isoquinolin-8-yl)ethanamine.

Data Presentation: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)1,4-Dioxane100Moderate
2Pd(OAc)₂ (2.5)SPhos (5)K₂CO₃ (2)THF/H₂O80Good[7]
3Pd(dppf)Cl₂ (5)-Cs₂CO₃ (3)Toluene110Good
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)1,4-Dioxane100Excellent

Note: The yields are illustrative and will depend on the specific substrates and optimized conditions.

Experimental Workflow Diagram

G start Start: Assemble Reactants inert Establish Inert Atmosphere start->inert catalyst Add Catalyst Solution inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction Progress heat->monitor workup Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify end End: Characterize Product purify->end

Caption: Workflow for Suzuki-Miyaura C-H arylation.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] By applying the C-H activation strategy, this reaction can be used to directly aminate the C7 position of 2-(isoquinolin-8-yl)ethanamine with a variety of primary and secondary amines.

Principle: The catalytic cycle involves the directed C-H activation of the isoquinoline at the C7 position by a palladium(0) complex. The resulting palladacycle then undergoes reaction with an amine in the presence of a base, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for C7-Amination

Materials:

  • 2-(Isoquinolin-8-YL)ethanamine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.

  • Add 2-(isoquinolin-8-yl)ethanamine (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Screening of Catalytic Systems

EntryPrecatalyst (mol%)LigandBaseSolventTemp (°C)
1Pd₂(dba)₃ (2)XPhosNaOtBuToluene100
2Pd(OAc)₂ (3)BrettPhosLHMDS1,4-Dioxane110
3Pd(OAc)₂ (2)RuPhosK₃PO₄Toluene100
4Pd₂(dba)₃ (1.5)JohnPhosCs₂CO₃1,4-Dioxane110

Note: The choice of ligand and base is crucial and often substrate-dependent. Screening of different combinations is recommended for optimal results.

Logical Relationship Diagram: Key Reaction Components

G Substrate 2-(Isoquinolin-8-YL)ethanamine Product C7-Amino-Isoquinoline Substrate->Product Amine Amine Coupling Partner Amine->Product Catalyst Pd Precatalyst + Ligand Catalyst->Product Catalyzes Base Strong Base Base->Product Activates Amine Solvent Anhydrous Solvent Solvent->Product Reaction Medium

Caption: Interplay of components in Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and vinyl alkynes.[4] Utilizing a C-H activation approach, this reaction enables the direct alkynylation of the C7 position of 2-(isoquinolin-8-yl)ethanamine.

Principle: The reaction is typically co-catalyzed by palladium and copper. The palladium catalyst facilitates the directed C-H activation at the C7 position, while the copper co-catalyst activates the terminal alkyne. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Copper-free Sonogashira protocols have also been developed.[9]

Experimental Protocol: General Procedure for C7-Alkynylation

Materials:

  • 2-(Isoquinolin-8-YL)ethanamine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) (for copper-co-catalyzed reaction)

  • Phosphine ligand (e.g., PPh₃, XPhos)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 2-(isoquinolin-8-yl)ethanamine (1.0 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and CuI (1-5 mol% for the co-catalyzed reaction).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-2.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Catalytic Systems

EntryPd Catalyst (mol%)CuI (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Pd(PPh₃)₂Cl₂ (2)1PPh₃ (4)Et₃NTHF50
2Pd(OAc)₂ (3)2XPhos (6)i-Pr₂NHDMF60
3Pd(PPh₃)₄ (5)--Et₃NTHFRT (Copper-free)

Note: Copper-free conditions may require higher catalyst loading or more reactive substrates.

Signaling Pathway Diagram: Catalytic Cycle

G Pd(0) Pd(0) Ox_Add Oxidative Addition (C-H Activation) Pd(0)->Ox_Add Isoquinoline-DG Transmetalation Transmetalation Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd(0) Product C7-Alkynyl-Isoquinoline Red_Elim->Product Cu-Acetylide [Cu]-C≡C-R Cu-Acetylide->Transmetalation Alkyne H-C≡C-R Alkyne->Cu-Acetylide CuI, Base CuI CuI Base Base

Caption: Simplified catalytic cycle for Sonogashira coupling.

Trustworthiness and Self-Validation

The protocols described herein are built upon well-established principles of transition-metal-catalyzed cross-coupling and C-H activation.[3] The use of an internal directing group provides a strong basis for achieving high regioselectivity. To ensure the reliability of the experimental results, the following self-validating practices are recommended:

  • Control Experiments: Perform reactions in the absence of the palladium catalyst, ligand, or base to confirm that all components are necessary for the transformation.

  • Confirmation of Regioselectivity: The structure of the final product, particularly the position of the new substituent, should be unambiguously confirmed using 1D and 2D NMR techniques (e.g., NOESY, HMBC).

  • Monitoring Reaction Progress: Careful monitoring by TLC or LC-MS will help in determining the optimal reaction time and identifying the formation of any side products.

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.

Conclusion

The use of 2-(isoquinolin-8-yl)ethanamine as a substrate in catalytic cross-coupling reactions, leveraging the directing ability of the 8-aminoalkyl group, offers a powerful and efficient strategy for the synthesis of novel C7-functionalized isoquinolines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide access to a wide range of derivatives with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for researchers in these fields, enabling the exploration of this versatile chemical space.

References

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). Molecules. [Link]

  • Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. (2014). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (2013). Organic Letters. [Link]

  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. (2016). Organic Letters. [Link]

  • Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. (2014). Chemical Society Reviews. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. [Link]

  • Switchable Access to Quinolines and Isoquinolines via the Diverse Behavior of Transient Directing Groups. (2025). Organic Letters. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). RSC Advances. [Link]

  • Rh-Catalyzed, Regioselective, C-H Bond Functionalization: Access to Quinoline-Branched Amines and Dimers. (2016). Organic Letters. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). Molecules. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2022). Molecules. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (2011). Journal of the American Chemical Society. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. (2015). The Francis Crick Institute. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2013). Journal of Chemical Sciences. [Link]

  • Plausible mechanism for Rh‐catalysed alkylation of 8‐methylquinolines. (2025). ResearchGate. [Link]

  • Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. (2016). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Alkyl C–H Bond Activation. (2012). Topics in Current Chemistry. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (2015). Organic & Biomolecular Chemistry. [Link]

  • Sonogashira Coupling. (2023). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. (2026). ResearchGate. [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. (2018). The Journal of Organic Chemistry. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). Molecules. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Handling Guidelines for 2-(Isoquinolin-8-YL)ethanamine

Executive Summary 2-(Isoquinolin-8-YL)ethanamine (CAS: 1000538-18-0) and its chiral derivatives are highly versatile primary amines utilized as critical building blocks and pharmacophores in the development of targeted s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Isoquinolin-8-YL)ethanamine (CAS: 1000538-18-0) and its chiral derivatives are highly versatile primary amines utilized as critical building blocks and pharmacophores in the development of targeted small-molecule inhibitors[1]. The isoquinoline structural motif is a hallmark of several potent therapeutic classes, including Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil), BET bromodomain inhibitors, and epigenetic modulators like histone deacetylase (HDAC) inhibitors[2][3][4].

This application note provides drug development professionals and bench scientists with a self-validating, step-by-step protocol for the reconstitution, storage, and application of 2-(Isoquinolin-8-YL)ethanamine derivatives in cell culture assays. By adhering to these guidelines, researchers can prevent compound degradation, mitigate solvent-induced cytotoxicity, and ensure highly reproducible dose-response data.

Physicochemical Profiling & Reagent Preparation

Understanding the physicochemical properties of this isoquinoline derivative is the foundation of reliable assay design. As a free base, its aqueous solubility is limited; therefore, initial reconstitution must be performed in an anhydrous organic solvent before introduction into aqueous culture media[3].

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecification / Guideline
Chemical Name 2-(Isoquinolin-8-YL)ethanamine
CAS Number 1000538-18-0
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Primary Solvent Dimethyl sulfoxide (DMSO) (Cell Culture Grade, ≥99.9%)
Aqueous Solubility Poor as free base; highly soluble if converted to a hydrochloride (HCl) salt[3]
Stock Storage -20°C to -80°C (Stable for up to 6 months in the dark, desiccated)[3]
Working Concentration 0.1 μM – 100 μM (Highly dependent on the specific target and cell line)[5][6]

Mechanistic Context: Isoquinoline Derivatives in Cellular Signaling

Isoquinoline-based compounds frequently act as competitive ATP-mimetic inhibitors within kinase active sites (e.g., ROCK1/2) or as intercalators/binders in epigenetic targets (e.g., HDACs, BET bromodomains)[2][4]. In an in vitro setting, these upstream interactions typically lead to the reorganization of the actin cytoskeleton, modulation of gene expression, and the subsequent induction of sub-G0/G1 cell cycle arrest and apoptosis[4][7].

Isoquinoline_Pathway cluster_downstream Downstream Cellular Effectors Compound 2-(Isoquinolin-8-YL)ethanamine & Derivatives Target Kinase / Epigenetic Targets (e.g., ROCK, BET, HDAC) Compound->Target Competitive Inhibition Downstream1 Actin Cytoskeleton Reorganization Target->Downstream1 Blocks Downstream2 Chromatin Remodeling & Gene Expression Target->Downstream2 Modulates Outcome2 Apoptosis / Reduced Proliferation Downstream1->Outcome2 Induces Outcome1 Cell Cycle Arrest (Sub-G0/G1) Downstream2->Outcome1 Triggers Outcome1->Outcome2

Figure 1: Pleiotropic signaling modulation by isoquinoline-based small molecule inhibitors.

Standardized Cell Culture Protocols

Protocol A: Stock Solution Preparation & Storage

Expertise & Causality: Small molecules containing primary amines are susceptible to oxidative and hydrolytic degradation upon repeated freeze-thaw cycles and prolonged ambient light exposure. Preparing a concentrated master stock in anhydrous DMSO minimizes these risks, while strict aliquoting preserves the molecular integrity of the compound[3].

  • Equilibration : Allow the lyophilized 2-(Isoquinolin-8-YL)ethanamine powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Reasoning: This prevents ambient moisture from condensing on the cold powder, which can cause rapid hydrolytic degradation.

  • Reconstitution : Add cell-culture grade, anhydrous DMSO to create a 10 mM or 50 mM master stock. For a 10 mM stock of the free base (MW 172.23 g/mol ), dissolve 1.72 mg of the compound in 1 mL of DMSO.

  • Homogenization : Vortex the solution gently for 30 seconds. If the compound resists complete dissolution, sonicate the tube in a room-temperature water bath for 1–2 minutes.

  • Aliquoting : Dispense the stock into single-use amber microcentrifuge tubes (e.g., 20–50 μL per aliquot) to protect the compound from UV-induced degradation.

  • Storage : Store immediately at -20°C or -80°C[3].

Protocol B: Dose-Response Cell Viability Assay (CCK-8 / MTT)

Expertise & Causality: When profiling isoquinoline derivatives for anti-proliferative activity, it is imperative that the final DMSO concentration in the culture medium does not exceed 0.1% (v/v)[3][7]. Higher DMSO concentrations independently induce cellular toxicity and membrane permeabilization, which will artificially inflate the drug's apparent potency (lowering the IC50 value inaccurately).

  • Cell Seeding : Seed target cells (e.g., SKBR3, A549, or HUVECs) in a 96-well flat-bottom plate at a density of 3,000–5,000 cells/well in 100 μL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for proper cellular adherence and recovery[5][7].

  • Serial Dilution : Prepare a 1000× concentration gradient of the compound in pure DMSO (e.g., 1 mM, 5 mM, 10 mM).

  • Media Spiking : Dilute the 1000× DMSO stocks 1:1000 into pre-warmed complete culture medium. Reasoning: This intermediate step ensures that all treatment groups, including the vehicle control, contain exactly 0.1% DMSO, isolating the compound's effect from solvent toxicity.

  • Treatment : Aspirate the old media from the 96-well plate and gently add 100 μL of the compound-spiked media. Include a vehicle control (0.1% DMSO) and a blank (media only without cells).

  • Incubation : Incubate the plates for 24, 48, or 72 hours, depending on the doubling time of the target cell line[4][7].

  • Quantification : Add 10 μL of CCK-8 reagent (or 20 μL of 5 mg/mL MTT) per well. Incubate for an additional 2–4 hours. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader[4][7].

Protocol C: Mechanistic Target Engagement (Western Blotting)

Expertise & Causality: To validate that the phenotypic response (e.g., cell death) is driven by specific target engagement rather than off-target toxicity, downstream effector proteins must be quantified. For instance, if the compound is acting as a ROCK inhibitor, assessing the phosphorylation status of Myosin Light Chain (p-MLC) serves as a self-validating biochemical endpoint.

  • Treatment : Treat cells in 6-well plates with the established IC50 concentration of the isoquinoline derivative for 12–24 hours.

  • Lysis : Wash the cells twice with ice-cold PBS. Lyse the cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Reasoning: Phosphatase inhibitors are critical to prevent the rapid dephosphorylation of kinase targets during the lysis process.

  • Clarification : Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Assay Execution : Quantify the total protein yield using a BCA assay, normalize the concentrations across all samples, and proceed to SDS-PAGE and immunoblotting against the specific target proteins (e.g., cleaved caspase-3 for apoptosis, or specific kinase substrates)[7].

Expert Insights & Troubleshooting

  • Serum Protein Binding Interference : Isoquinoline amines can exhibit high plasma protein binding affinities. If IC50 values shift dramatically between different cell lines, verify the Fetal Bovine Serum (FBS) concentration in the media. Conducting a parallel assay in low-serum (1-2% FBS) conditions can help isolate the compound's intrinsic potency from serum-binding artifacts.

  • Edge Effects in 96-Well Plates : Evaporation in the outer perimeter wells of a 96-well plate can artificially concentrate the inhibitor and the salts in the media, leading to skewed toxicity data. Always fill the 36 perimeter wells with sterile PBS and utilize only the inner 60 wells for the actual assay.

  • Salt vs. Free Base Optimization : If the free base exhibits poor solubility even in DMSO, or if DMSO toxicity is a strict limiting factor for a sensitive primary cell line, consider synthesizing or procuring the hydrochloride (HCl) salt variant of the compound. The HCl salt often allows for direct dissolution in aqueous buffers (like PBS), completely bypassing the need for DMSO[3].

References

  • NextSDS. (n.d.). 2-(isoquinolin-8-yl)ethanaMine — Chemical Substance Information.
  • NIH PMC. (2016). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.
  • NIH PMC. (2018). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment.
  • STEMCELL Technologies. (n.d.). Fasudil (Dihydrochloride) Product Information & Handling.
  • NIH PMC. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • ACS Publications. (2016). Plant Isoquinoline Alkaloid Berberine Exhibits Chromatin Remodeling by Modulation of Histone Deacetylase To Induce Growth Arrest and Apoptosis in the A549 Cell Line.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Isoquinolin-8-YL)ethanamine

Welcome to the technical support center for the synthesis of 2-(isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this valuable isoquinoline derivative. Our focus is on improving synthesis yield through a logical, evidence-based approach.

Introduction

2-(Isoquinolin-8-YL)ethanamine is a key building block in medicinal chemistry, often utilized for its unique structural motif in the development of novel therapeutic agents. Achieving a high yield of this compound can be challenging due to potential side reactions and purification difficulties. This guide provides a comprehensive overview of a reliable synthetic strategy, addresses common problems encountered during the synthesis, and offers practical solutions to optimize your experimental outcomes.

Recommended Synthetic Strategy: A Multi-Step Approach from 8-Bromoisoquinoline

A robust and versatile method for preparing 2-(isoquinolin-8-YL)ethanamine involves a multi-step synthesis starting from commercially available 8-bromoisoquinoline. This strategy, centered around a Sonogashira coupling reaction, offers good control over the introduction of the two-carbon side chain.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A 8-Bromoisoquinoline B 8-((Trimethylsilyl)ethynyl)isoquinoline A->B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C 8-Ethynylisoquinoline B->C Desilylation (e.g., K2CO3, MeOH) D 2-(Isoquinolin-8-YL)ethanamine C->D Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for 2-(Isoquinolin-8-YL)ethanamine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: Why is the yield of my Sonogashira coupling reaction (Step 1) consistently low?

Possible Causes:

  • Catalyst Inactivity: The palladium and/or copper catalyst may be of poor quality, oxidized, or poisoned by impurities.

  • Inefficient Base: The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently facilitate the catalytic cycle.

  • Homocoupling of Acetylene (Glaser Coupling): The copper catalyst can promote the undesired dimerization of trimethylsilylacetylene, consuming the starting material.[1]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

Solutions:

  • Catalyst Quality: Use fresh, high-purity palladium and copper catalysts. Consider using a ligand, such as triphenylphosphine (PPh₃), to stabilize the palladium catalyst.[2]

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used.[1] Ensure the base is dry and used in sufficient excess.

  • Minimizing Homocoupling: To reduce Glaser coupling, ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to exclude oxygen. Adding the aryl halide slowly to the mixture of the alkyne, catalyst, and base can also help.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction stalls, a gentle increase in temperature may be beneficial.

Q2: I am having difficulty removing the trimethylsilyl (TMS) protecting group (Step 2). What are the best conditions?

Possible Causes:

  • Inappropriate Reagent: The chosen desilylation reagent may not be effective for this specific substrate.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

Solutions:

  • Mild Basic Conditions: The TMS group can typically be removed under mild basic conditions. A common and effective method is stirring the silylated intermediate in methanol with a catalytic amount of potassium carbonate (K₂CO₃).[4]

  • Alternative Reagents: If potassium carbonate is ineffective, other fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) can be used.[4]

  • Monitoring: Follow the reaction progress by TLC until the starting material is fully consumed.

Q3: The final reduction step (Step 3) is giving me a mixture of products and a low yield of the desired amine. What could be the problem?

Possible Causes:

  • Over-reduction of the Isoquinoline Ring: Catalytic hydrogenation can sometimes lead to the reduction of the isoquinoline ring system in addition to the alkyne.[5]

  • Catalyst Poisoning: The nitrogen atom in the isoquinoline ring can sometimes coordinate to the catalyst surface, leading to deactivation.

  • Incomplete Reaction: The reduction may not have gone to completion.

Solutions:

  • Choice of Catalyst and Conditions:

    • Catalytic Hydrogenation: Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. To minimize over-reduction, the reaction should be carefully monitored, and milder conditions (e.g., lower hydrogen pressure, room temperature) should be employed initially.

    • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other reducing agents can be considered. For example, reduction of a nitroalkene precursor (synthesized from 8-formylisoquinoline and nitromethane) with a reducing agent like lithium aluminum hydride (LAH) is a possible alternative route, although this would require a different synthetic intermediate.

  • Reaction Monitoring: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

8-Bromoisoquinoline is a readily available and suitable starting material for the Sonogashira coupling approach.[6][7] Its synthesis from isoquinoline has been reported, typically involving nitration, reduction, diazotization, and a Sandmeyer reaction.[7]

Q2: How can I purify the final product, 2-(isoquinolin-8-YL)ethanamine?

The final product is a basic amine, which can present challenges during purification by silica gel chromatography.

  • Column Chromatography: If column chromatography is necessary, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1%), to prevent peak tailing and improve separation. A typical eluent system would be a gradient of methanol in dichloromethane.

  • Acid-Base Extraction: An alternative purification method is to perform an acid-base extraction. The basic amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified amine, which is then extracted back into an organic solvent.

Q3: What are the key analytical techniques for characterizing the final product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The proton NMR should show characteristic signals for the isoquinoline ring protons and the ethylamine side chain.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the amine (N-H stretching) and aromatic (C-H and C=C stretching) functional groups.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(isoquinolin-8-YL)ethanamine.

Step 1: Sonogashira Coupling of 8-Bromoisoquinoline with Trimethylsilylacetylene

Sonogashira Coupling 8-Bromoisoquinoline 8-Bromoisoquinoline 8-((Trimethylsilyl)ethynyl)isoquinoline 8-((Trimethylsilyl)ethynyl)isoquinoline 8-Bromoisoquinoline->8-((Trimethylsilyl)ethynyl)isoquinoline Pd(PPh₃)₂Cl₂, CuI, TEA Trimethylsilylacetylene, THF, rt

Caption: Sonogashira coupling of 8-bromoisoquinoline.

Materials:

  • 8-Bromoisoquinoline

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, inert-atmosphere flask, add 8-bromoisoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF, followed by anhydrous triethylamine (3.0 eq).

  • Slowly add trimethylsilylacetylene (1.5 eq) to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 8-((trimethylsilyl)ethynyl)isoquinoline.

Step 2: Desilylation to 8-Ethynylisoquinoline

Desilylation 8-((Trimethylsilyl)ethynyl)isoquinoline 8-((Trimethylsilyl)ethynyl)isoquinoline 8-Ethynylisoquinoline 8-Ethynylisoquinoline 8-((Trimethylsilyl)ethynyl)isoquinoline->8-Ethynylisoquinoline K₂CO₃, Methanol, rt

Caption: Desilylation of the TMS-protected alkyne.

Materials:

  • 8-((Trimethylsilyl)ethynyl)isoquinoline

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Dissolve 8-((trimethylsilyl)ethynyl)isoquinoline (1.0 eq) in methanol.

  • Add a catalytic amount of potassium carbonate (0.2 eq).

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the potassium carbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 8-ethynylisoquinoline, which can often be used in the next step without further purification.

Step 3: Reduction to 2-(Isoquinolin-8-YL)ethanamine

Reduction 8-Ethynylisoquinoline 8-Ethynylisoquinoline 2-(Isoquinolin-8-YL)ethanamine 2-(Isoquinolin-8-YL)ethanamine 8-Ethynylisoquinoline->2-(Isoquinolin-8-YL)ethanamine H₂, Pd/C, Ethanol, rt

Caption: Catalytic hydrogenation of 8-ethynylisoquinoline.

Materials:

  • 8-Ethynylisoquinoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve 8-ethynylisoquinoline (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(isoquinolin-8-YL)ethanamine.

  • Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient containing 1% triethylamine) or by acid-base extraction.

Data Summary

The following table provides a comparison of reaction conditions for key steps in isoquinoline synthesis, which can be used as a reference for optimization.

Reaction TypeCatalyst/ReagentSolventTemperatureTypical YieldReference
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIAmine/Organic SolventRoom Temp - 60°C60-95%[1][8]
Bischler-Napieralski POCl₃ or P₂O₅Toluene or AcetonitrileReflux50-90%[9][10][11][12]
Pictet-Spengler Acid (e.g., HCl, TFA)Protic SolventRoom Temp - Reflux40-85%[13][14][15]

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • Judeh, Z. M. A., et al. (2002).
  • Fodor, G., & Nagubandi, S. (1980).
  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(22), 6034-6038.
  • Roesch, K. R., & Larock, R. C. (1999). A Palladium-Catalyzed Coupling of tert-Butylimines of o-Iodobenzaldehydes with Alkynes: A Novel Annulation Reaction to Form Isoquinolines. Organic Letters, 1(4), 553-556.
  • Dyke, S. F., & Sainsbury, M. (1971). Isoquinolines. In Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 363-441). Elsevier.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Movassaghi, M., & Hill, M. D. (2008). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 10(16), 3485-3488.
  • Cook, J. M., et al. (1981). Pictet-Spengler reactions in aprotic media. The Journal of Organic Chemistry, 46(20), 4043-4048.
  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 79, 92.
  • Sainsbury, M., et al. (1997). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Journal of the Chemical Society, Perkin Transactions 1, (21), 3249-3254.
  • Organic Syntheses Procedure for 5-bromo-8-nitroisoquinoline. Available at: [Link]

  • Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry.
  • Balova, I. A., et al. (2013). An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. Tetrahedron Letters, 54(28), 3691-3694.
  • Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Georg Thieme Verlag.
  • BenchChem. (2025). Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
  • Ma, E., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7567.
  • Li, J., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(6), 964-970.
  • Gao, W., & Li, Y. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5123.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.

Sources

Optimization

preventing degradation of 2-(Isoquinolin-8-YL)ethanamine during storage

Technical Support Center: Advanced Storage & Troubleshooting Guide for 2-(Isoquinolin-8-yl)ethanamine Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Storage & Troubleshooting Guide for 2-(Isoquinolin-8-yl)ethanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(Isoquinolin-8-yl)ethanamine (CAS: 1000538-18-0). Due to its bifunctional nature—comprising a rigid isoquinoline pharmacophore and a highly reactive primary ethylamine side chain—this compound requires strict environmental controls to maintain its structural integrity and assay titer.

Part 1: Mechanistic Vulnerabilities & Causality

Understanding why a compound degrades is the first step in preventing it. The degradation of 2-(Isoquinolin-8-yl)ethanamine during storage is driven by three primary chemical pathways:

  • Radical Auto-Oxidation: The primary amine is highly susceptible to oxidative degradation. The process initiates via hydrogen abstraction at the α -carbon (adjacent to the amine), forming a carbon-centered radical ( α C•). In the presence of ambient oxygen, this rapidly converts to a hydroperoxyl radical, ultimately degrading the amine into imines, aldehydes, and releasing ammonia[1].

  • Carbamate Formation: In dry, aerobic conditions, the primary amine acts as a strong nucleophile. It reacts directly with atmospheric carbon dioxide ( CO2​ ) to form stable carbamates. This reaction permanently deactivates the functional group and reduces the overall potency of the batch[2].

  • Photolytic N-Oxidation: The nitrogen atom within the isoquinoline ring is vulnerable to N-oxide formation when exposed to ultraviolet (UV) light. This reaction is often catalyzed by the presence of trace transition metals or ambient moisture[3].

DegradationPathway Target 2-(Isoquinolin-8-yl)ethanamine (Intact Compound) O2 Oxygen / UV Light (Radical Auto-oxidation) Target->O2 Exposure CO2 Atmospheric CO2 (Dry Conditions) Target->CO2 Exposure H2O Moisture (Hygroscopic Absorption) Target->H2O Exposure Imine Imine / Aldehyde Derivatives O2->Imine Primary Amine Oxidation NOxide Isoquinoline N-oxide O2->NOxide Ring Oxidation Carbamate Carbamate Formation (Loss of Potency) CO2->Carbamate Nucleophilic Attack Clumping Agglomeration & Accelerated Hydrolysis H2O->Clumping Physical/Chemical Alteration

Fig 1: Primary degradation pathways of 2-(Isoquinolin-8-yl)ethanamine under environmental stress.

Part 2: Frequently Asked Questions (FAQs)

Q1: My batch of 2-(Isoquinolin-8-yl)ethanamine has turned from an off-white powder to a yellowish-brown color. What caused this, and is it still usable? A1: Yellow or brown discoloration is the hallmark visual indicator of imine formation via oxidative degradation, or the formation of isoquinoline N-oxides due to photodecomposition[3]. Once discoloration occurs, the purity has likely dropped below acceptable thresholds for sensitive biological or analytical assays (typically <95%). The batch should be re-purified via preparative HPLC or discarded.

Q2: I stored the compound in a standard desiccator, but LC-MS analysis shows a new peak with a higher molecular weight (+44 Da). What is this impurity? A2: If stored in a standard desiccator without an inert atmosphere, the primary amine likely reacted with atmospheric CO2​ to form a carbamate derivative (adding 44 Da to the mass). While desiccants remove moisture, they do not remove CO2​ or O2​ . To prevent this, the compound must be stored under an inert gas. Expert Tip: Argon is preferred over Nitrogen for solid storage, as it is heavier than air and blankets the solid more effectively at the bottom of the vial.

Q3: Does humidity accelerate or prevent degradation? A3: The role of humidity is highly condition-dependent. While moisture can competitively inhibit the dry formation of carbamates with CO2​ , it significantly lowers the activation energy required for hydroxyl radical (HO•) formation. This accelerates the oxidative cleavage of the primary amine into aldehydes[1]. Therefore, strict anhydrous storage under inert gas is mandatory.

Part 3: Quantitative Degradation Profile

To highlight the critical need for proper storage, the following table summarizes the quantitative degradation of 2-(Isoquinolin-8-yl)ethanamine under various accelerated stress conditions.

Storage / Stress ConditionDurationTemperatureRemaining Parent Compound (%)Primary Degradant Observed (LC-MS)
Ambient Air / Light 14 days25°C82.4%Imine / Isoquinoline N-oxide
Dry CO2​ Exposure 14 days25°C88.1%Carbamate adduct ([M+44])
Humid Air (75% RH) 14 days25°C76.8%Aldehyde / Cleavage products
Inert Gas (Argon) / Dark 6 months-20°C>99.5%None detected

Part 4: Self-Validating Protocol for Forced Degradation & Stability Testing

To establish a reliable shelf-life and identify specific degradation impurities in your own formulations, follow this self-validating forced degradation protocol.

Causality & Design: This protocol utilizes a "System Suitability and Baseline Control" (Step 2) to ensure that any degradation observed is strictly due to the applied environmental stress, rather than pre-existing impurities in the bulk powder or analytical artifacts generated inside the HPLC column.

Step 1: Aliquot Preparation Prepare a 1.0 mg/mL stock solution of 2-(Isoquinolin-8-yl)ethanamine in HPLC-grade Acetonitrile/Water (50:50, v/v). Divide the solution equally into five 2 mL amber glass vials (1 mL per vial).

Step 2: Baseline Validation (Internal Control) Immediately inject Vial 1 into the HPLC-UV/MS system. This establishes the T0​ purity baseline. Store Vial 2 at -20°C under Argon; this serves as the static control to validate that the solvent system itself does not induce degradation over the 24-hour test period.

Step 3: Stress Application

  • Oxidative Stress: To Vial 3, add 100 μ L of 3% H2​O2​ . Leave at 25°C for 24 hours to simulate accelerated radical auto-oxidation[3].

  • Thermal/Hydrolytic Stress: To Vial 4, add 100 μ L of 0.1 M HCl. Heat to 60°C for 24 hours.

  • Photolytic Stress: Transfer the contents of Vial 5 to a clear quartz vial. Place it under a UV-Vis lamp (ICH Q1B compliant, 1.2 million lux hours) for 24 hours.

Step 4: Quenching (Critical Step) Quench the oxidative sample (Vial 3) with a mild reducing agent (e.g., 100 μ L of 0.1 M sodium thiosulfate) to halt the radical reaction precisely at 24 hours. Neutralize Vial 4 with 0.1 M NaOH. Causality: Quenching ensures the degradation stops before injection, preventing false positives caused by reactions occurring inside the heated HPLC column.

Step 5: HPLC-UV/MS Analysis Analyze all vials using a C18 reverse-phase column. Compare the chromatograms of Vials 3, 4, and 5 against the T0​ baseline and the static control (Vial 2).

StabilityWorkflow Start Step 1 & 2: Aliquot & Baseline Stress Step 3: Apply Environmental Stressors (Heat, O2, UV) Start->Stress Quench Step 4: Quench Reaction (Thiosulfate / Neutralize) Stress->Quench Analyze Step 5: HPLC / LC-MS Analysis Quench->Analyze Data Quantify Degradants & Adjust Storage Analyze->Data

Fig 2: Step-by-step forced degradation and stability testing workflow.

Part 5: References

  • Abidli, I., Tangour, B., & Sayari, A. (2025). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. Environmental Research. URL:[Link]

  • Liu, H., Namjoshi, O. A., & Rochelle, G. T. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-(Isoquinolin-8-YL)ethanamine Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding impurities that may be encountered during the batch synthesis of this compound. As a key intermediate in various pharmaceutical and research applications, ensuring the purity of 2-(Isoquinolin-8-YL)ethanamine is paramount. This document offers in-depth technical guidance rooted in established chemical principles to help you identify, mitigate, and eliminate common impurities.

Common Synthetic Routes and Their Associated Impurities

The synthesis of 2-(Isoquinolin-8-YL)ethanamine can be approached through several synthetic strategies. Each route, while effective, has a unique profile of potential side reactions and resulting impurities. Understanding the chosen synthetic pathway is the first step in effective troubleshooting.

Two common routes include:

  • Route A: Reduction of 8-(cyanomethyl)isoquinoline. This pathway involves the synthesis of the isoquinoline core followed by the introduction and subsequent reduction of a cyanomethyl group at the C8 position.

  • Route B: Modified Bischler-Napieralski or Pictet-Spengler type reactions. These classic isoquinoline syntheses can be adapted to build the desired structure, often involving cyclization of a substituted phenethylamine derivative.[1][2][3][4][5][6]

Below is a visual representation of a generalized synthetic approach and potential impurity entry points.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Crude Product cluster_purification Purification cluster_final Final Product cluster_impurities Potential Impurity Sources Starting_Material Substituted Phenethylamine or similar precursor Reaction Cyclization/ Functionalization Starting_Material->Reaction Reagents Crude_Product Crude 2-(Isoquinolin-8-YL)ethanamine Reaction->Crude_Product Impurity_Side Side-Reaction Products Reaction->Impurity_Side Purification Chromatography/ Recrystallization Crude_Product->Purification Impurity_Degradation Degradation Products Crude_Product->Impurity_Degradation Final_Product Pure Product Purification->Final_Product Impurity_Start Starting Material Impurities Impurity_Start->Reaction

Caption: Generalized workflow for the synthesis of 2-(Isoquinolin-8-YL)ethanamine highlighting potential points of impurity introduction.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of 2-(Isoquinolin-8-YL)ethanamine.

Impurity Identification and Characterization

Q1: I am observing an unexpected peak in my HPLC/UPLC-MS analysis of the crude product. How can I identify it?

A1: Identifying unknown impurities is a critical first step. A systematic approach is recommended:

  • Review the Synthetic Route: Consider all reactants, reagents, and intermediates. Could the unknown be an unreacted starting material, a partially reacted intermediate, or a known side-product of your specific reaction (e.g., retro-Ritter products in a Bischler-Napieralski reaction)?[5][7]

  • Mass Spectrometry (MS) Analysis: The mass-to-charge ratio (m/z) from your UPLC-MS provides the molecular weight of the impurity. Compare this to the molecular weights of all potential species in your reaction. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is invaluable for identification.

  • Tandem MS (MS/MS): If available, MS/MS fragmentation can provide structural information about the impurity. The fragmentation pattern can be compared to known compounds or used to deduce the structure.

  • Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard and re-run the HPLC/UPLC analysis. If the peak area of the unknown increases, you have likely identified it.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy are powerful tools for definitive structure elucidation.

Q2: My final product shows a persistent impurity with a similar polarity to the desired compound, making it difficult to separate by column chromatography. What are my options?

A2: Co-elution of impurities is a common challenge, especially with structurally similar compounds.[8] Here are several strategies to improve separation:

  • Optimize Chromatography Conditions:

    • Mobile Phase Modification: Systematically vary the solvent system. For normal-phase silica gel chromatography, try different combinations of non-polar (e.g., hexanes, dichloromethane) and polar (e.g., ethyl acetate, methanol) solvents. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can significantly improve peak shape and resolution for basic compounds like amines by deactivating acidic sites on the silica.[8]

    • Stationary Phase Variation: If silica gel is not providing adequate separation, consider other stationary phases. Reversed-phase chromatography (e.g., C18) is an excellent alternative, particularly for polar compounds.[9]

    • Preparative HPLC: For very challenging separations, preparative HPLC offers higher resolution than standard column chromatography.[8]

  • Purification via Salt Formation and Recrystallization:

    • Acid-Base Extraction: This is a highly effective technique for separating basic compounds from neutral or acidic impurities.[8] Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic 2-(Isoquinolin-8-YL)ethanamine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification method.[10] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity has different solubility characteristics.

Common Impurities and Their Mitigation

Q3: My synthesis involves a Bischler-Napieralski reaction. What are the common side-products I should be aware of?

A3: The Bischler-Napieralski reaction, while effective for synthesizing dihydroisoquinolines, is known for a few key side reactions.[5][6]

  • Styrene Formation (Retro-Ritter Reaction): This is one of the most significant side reactions, occurring via the elimination of the amide group from a nitrilium salt intermediate.[7]

    • Mitigation: Using a nitrile as the solvent can shift the equilibrium away from the styrene product.[7] Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can avoid the formation of the nitrilium salt altogether.[7]

  • Formation of Positional Isomers: If the aromatic ring of the phenethylamine starting material has meta-substituents, cyclization can occur at two different positions, leading to a mixture of isomers.[4][5]

    • Mitigation: Careful selection of starting materials with appropriate activating or deactivating groups can direct the cyclization to the desired position.

Q4: I am using a Pictet-Spengler reaction. What impurities should I look out for?

A4: The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines.[2][3] However, certain impurities can arise:

  • Incomplete Cyclization: If the reaction conditions (e.g., acid catalysis, temperature) are not optimal, the intermediate Schiff base or iminium ion may not fully cyclize, leading to its presence in the crude product.[11]

    • Mitigation: Ensure the use of a suitable acid catalyst (e.g., HCl, H₂SO₄, TFA) and adequate heating.[2][3] For less reactive aromatic systems, stronger acids and higher temperatures may be necessary.[3]

  • Over-oxidation: The initial product of the Pictet-Spengler reaction is a tetrahydroisoquinoline. Depending on the reaction conditions and work-up, this can be oxidized to a dihydroisoquinoline or the fully aromatic isoquinoline.

    • Mitigation: If the tetrahydroisoquinoline is the desired product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use milder work-up procedures to avoid unintentional oxidation.

Q5: During the reduction of 8-(cyanomethyl)isoquinoline using a metal hydride (e.g., LiAlH₄), I am getting a complex mixture of products. What could be happening?

A5: While metal hydrides are powerful reducing agents, they can sometimes lead to over-reduction or side reactions.

  • Over-reduction of the Isoquinoline Ring: Strong reducing agents like LiAlH₄ can potentially reduce the aromatic isoquinoline ring system, especially at elevated temperatures.

    • Mitigation: Use a milder reducing agent that is more selective for the nitrile group, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or borane complexes (e.g., BH₃·THF).

  • Incomplete Reduction: Insufficient reducing agent or short reaction times can lead to the presence of the corresponding imine or aldehyde intermediates.

    • Mitigation: Ensure a sufficient molar excess of the reducing agent and monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

Analytical and Purification Protocols

This section provides standardized protocols for the analysis and purification of 2-(Isoquinolin-8-YL)ethanamine.

Protocol 1: Analytical HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of 2-(Isoquinolin-8-YL)ethanamine batches.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 5-10 µL

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) and filter through a 0.22 or 0.45 µm syringe filter before injection.[9][12]

Protocol 2: Purification by Column Chromatography on Silica Gel

This protocol is suitable for the purification of basic compounds like 2-(Isoquinolin-8-YL)ethanamine.

G Start Start: Crude Product Prep_Mobile_Phase Prepare Mobile Phase (e.g., Hexanes/EtOAc with 0.5% Triethylamine) Start->Prep_Mobile_Phase Pack_Column Pack Column with Silica Gel Slurry Prep_Mobile_Phase->Pack_Column Load_Sample Load Sample (Dry loading or minimal solvent) Pack_Column->Load_Sample Elute Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC or LC-MS Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End End: Purified Product Evaporate->End

Caption: Workflow for purification by silica gel column chromatography.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between the product and impurities. A common starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. Add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles and cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). This often provides better resolution than loading the sample as a concentrated solution.

  • Elution and Fraction Collection: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Conclusion

The successful synthesis of high-purity 2-(Isoquinolin-8-YL)ethanamine relies on a thorough understanding of the chosen synthetic route and the potential for impurity formation. By employing a systematic approach to troubleshooting, including careful analysis of reaction by-products and optimization of purification protocols, researchers can consistently achieve the desired product quality. This guide serves as a foundational resource to address common challenges and facilitate the efficient production of this valuable compound.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Kano, S., Yokomatsu, T., & Shibuya, S. (1978). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1-4.
  • Zhang, Y., et al. (2012). Analytical Methods. Anal. Methods, 4, 4230-4236.
  • Cambridge University Press & Assessment. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Buck, J. S. (1951). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S.
  • Li, X., et al. (2021). Bischler–Napieralski Synthesis of 6-Alkynyl Phenanthridines Based on Tf2O-Promoted Electrophilic Activation of N-Aryl-2-propynamides. The Journal of Organic Chemistry, 86(21), 15285–15294.
  • Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.
  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS for 2-(Isoquinolin-8-YL)ethanamine

Welcome to the technical support guide for the quantitative analysis of 2-(Isoquinolin-8-YL)ethanamine. This document provides in-depth, field-proven insights and troubleshooting strategies tailored for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the quantitative analysis of 2-(Isoquinolin-8-YL)ethanamine. This document provides in-depth, field-proven insights and troubleshooting strategies tailored for researchers, scientists, and drug development professionals. Our approach moves beyond simple step-by-step instructions to explain the fundamental principles behind each experimental choice, ensuring you can develop a robust, sensitive, and reliable LC-MS/MS method.

Introduction: Understanding the Analytical Challenge

2-(Isoquinolin-8-YL)ethanamine is a polar, basic molecule, a combination of properties that presents a distinct challenge for traditional reversed-phase liquid chromatography.[1] Its hydrophilic nature leads to poor retention on non-polar stationary phases like C18, often causing it to elute in the solvent front where it is susceptible to significant matrix effects and poor peak shape.[1]

This guide will focus on developing a method using Hydrophilic Interaction Liquid Chromatography (HILIC), an effective strategy for retaining and separating polar compounds, coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection.

Section 1: Analyte Characterization & Initial Mass Spectrometry Parameters

Before developing the chromatographic separation, it is crucial to understand the analyte's behavior in the mass spectrometer. This is best achieved through direct infusion analysis.

Analyte Physicochemical Properties

A clear understanding of the analyte's properties is the foundation of method development.

PropertyValue / DescriptionRationale for LC-MS Method
Chemical Structure Chemical structure of 2-(Isoquinolin-8-YL)ethanamineThe isoquinoline ring and primary amine confer basicity and polarity.
Molecular Formula C₁₁H₁₂N₂Used to calculate the exact mass.
Molecular Weight 172.23 g/mol The protonated molecule [M+H]⁺ will have an m/z of ~173.2.
Polarity HighPoorly retained in reversed-phase; an ideal candidate for HILIC.[2]
Basicity (Predicted pKa) Isoquinoline Ring Nitrogen: ~5.1[3]Ethylamine Nitrogen: ~9-10.5The molecule will be readily protonated in acidic mobile phases, making it ideal for positive mode electrospray ionization (ESI+).[4]
FAQ: How do I determine the initial MS parameters and optimal MRM transitions?

Answer: Direct infusion of a standard solution into the mass spectrometer is the most efficient way to optimize MS parameters without the complexity of chromatography. This allows you to confirm the precursor ion mass and find the most stable and intense product ions for building a Multiple Reaction Monitoring (MRM) method.

Protocol 1: Direct Infusion and MS Parameter Optimization

This protocol establishes the foundational MS settings for your analyte.

Objective: To determine the precursor ion (m/z) and optimize source conditions and collision energy for the most abundant product ions.

Materials:

  • 2-(Isoquinolin-8-YL)ethanamine standard

  • Methanol or Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Syringe pump and ESI-equipped tandem mass spectrometer

Methodology:

  • Prepare Infusion Solution: Create a 100-500 ng/mL solution of 2-(Isoquinolin-8-YL)ethanamine in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid is critical to promote protonation for ESI+ analysis.[4]

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ionization mode (ESI+).

    • Infuse the solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Identification (MS1 Scan):

    • Perform a full scan in Q1 to find the protonated molecule, [M+H]⁺. For this compound, expect a strong signal at m/z 173.2 .

  • Source Parameter Optimization: While infusing, systematically adjust the following parameters to maximize the intensity and stability of the m/z 173.2 signal:

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas Pressure: Adjust based on solvent flow rate; a good starting point is 40-60 psig.[5]

    • Drying Gas Flow & Temperature: These parameters are crucial for desolvation. Start around 10 L/min and 300-350 °C and optimize for signal intensity without causing in-source fragmentation.[6]

  • Product Ion Identification (MS2 Scan):

    • Set the instrument to a product ion scan mode.

    • Isolate the precursor ion (m/z 173.2) in Q1.

    • Apply a range of collision energies (e.g., ramp from 10 to 40 eV) in the collision cell (Q2) to induce fragmentation.

    • Scan Q3 to identify the resulting product ions.

  • MRM Transition Selection: From the product ion spectrum, select the 2-3 most intense and stable product ions. Avoid ions very close in mass to the precursor. The primary amine structure suggests alpha-cleavage is a likely fragmentation pathway.[7]

    • Example Predicted Fragmentation: Alpha-cleavage of the C-C bond adjacent to the amine would result in a characteristic fragment. Cleavage of the isoquinoline ring itself is also highly probable.[8]

Self-Validation: A stable and high-intensity signal for the precursor ion during infusion confirms that the source conditions are appropriate and that the analyte ionizes well under ESI+.

Section 2: Liquid Chromatography Method Development

With the MS parameters defined, the next step is to develop a robust chromatographic separation.

FAQ: My analyte shows poor or no retention on a C18 column. What is the best chromatographic strategy?

Answer: This is expected behavior for a polar compound like 2-(Isoquinolin-8-YL)ethanamine.[1] The best strategy is to switch from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.[2]

Chromatography Selection Logic

G Analyte Analyte: 2-(Isoquinolin-8-YL)ethanamine (Polar, Basic) RP_C18 Standard Reversed-Phase (C18)? Analyte->RP_C18 No_Retention Problem: Poor or No Retention (Elutes at void volume) RP_C18->No_Retention Yes HILIC Solution: HILIC Chromatography No_Retention->HILIC Primary Recommendation RP_Alt Alternative: High pH RP No_Retention->RP_Alt Secondary Option HILIC_Desc Retains polar analytes using a polar stationary phase and high organic mobile phase. HILIC->HILIC_Desc RP_Alt_Desc Neutralizes analyte to increase retention, but can be complex and may suppress ESI signal. RP_Alt->RP_Alt_Desc

Recommended HILIC Starting Conditions

This table provides a robust starting point for your HILIC method development.

ParameterRecommended Starting ConditionRationale
Column Amide or bare silica-based HILIC column (e.g., 2.1 x 100 mm, <3 µm)Amide phases offer good selectivity for polar bases. Bare silica is also a common choice.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)The buffer controls ionic interactions and improves peak shape. The acidic pH ensures the analyte is protonated.[9]
Mobile Phase B AcetonitrileThe weak solvent in HILIC.
Gradient 95% B -> 60% B over 5 minutesGradient elution is recommended to ensure elution and clean the column. HILIC gradients run from high to low organic.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Appropriate for standard LC-MS systems.
Column Temp. 30 - 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Volume 1 - 5 µLSmaller volumes minimize peak distortion.[10]
Injection Solvent ≥90% AcetonitrileCRITICAL: The sample must be dissolved in a solvent similar to the initial mobile phase to ensure good peak shape. Injecting in a high-aqueous solvent will cause severe peak distortion.[11]
Section 3: Troubleshooting Guide

This section addresses common issues encountered during HILIC method development in a direct Q&A format.

Chromatography Issues

Q1: I'm seeing poor peak shape (tailing or fronting). What's causing this?

A: Poor peak shape in HILIC is most often linked to the injection solvent or mobile phase composition.

  • Cause 1: Injection Solvent Mismatch. If your sample is dissolved in a solvent with a higher water content than your initial mobile phase, the analyte will not focus correctly on the column head.[11]

    • Solution: Reconstitute your final sample extract in a solvent that is as close as possible to your starting mobile phase conditions (e.g., 95% Acetonitrile).

  • Cause 2: Insufficient Buffer Concentration. The buffer in the mobile phase helps to minimize undesirable secondary ionic interactions between the protonated basic analyte and the polar stationary phase, which can cause peak tailing.[10]

    • Solution: Try increasing the buffer concentration in Mobile Phase A from 10 mM to 20 mM.

  • Cause 3: Column Overload. Injecting too much analyte mass can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape.[12]

    • Solution: Dilute your sample and inject a lower amount on the column to see if peak shape improves.

Q2: My retention times are drifting between injections. How can I fix this?

A: Retention time drift in HILIC is almost always due to insufficient column equilibration. The water layer on the stationary phase, which is central to the retention mechanism, takes a significant amount of time to re-establish after a gradient run.[10]

  • Solution: Perform an Equilibration Study.

    • After your gradient, add a post-run hold at initial conditions (e.g., 95% B).

    • Make a series of injections, increasing the post-run hold time for each (e.g., 2 min, 4 min, 6 min, 8 min, 10 min).

    • Plot retention time vs. equilibration time. The point at which the retention time becomes stable and reproducible is your required equilibration time. This is often 10 or more column volumes.[11]

Q3: I have low or no retention at all. What did I do wrong?

A: This is a common issue for users new to HILIC and typically points to one of three setup errors:

  • Cause 1: Improper Column Conditioning. A new HILIC column needs to be properly conditioned to establish the aqueous layer on the stationary phase.[13]

    • Solution: Before first use, flush the column with a 50:50 mix of your mobile phases for 30 minutes, followed by flushing with 100% Mobile Phase B (Acetonitrile), and finally with the initial gradient conditions for at least 30-50 column volumes.[11]

  • Cause 2: Incorrect Gradient. Remember that HILIC is a form of normal-phase chromatography. The gradient must run from high organic to low organic . A common mistake is to run a reversed-phase gradient (low to high organic), which will cause all polar compounds to elute immediately.[13]

  • Cause 3: Strong Injection Solvent. As mentioned in Q1, injecting in a solvent with high water content will cause the analyte to elute with the solvent front, resulting in no retention.[11]

Mass Spectrometry Issues

Q4: My MS signal is weak or unstable. How can I improve it?

A: Assuming the instrument is clean and functioning correctly, signal instability is often related to the ESI process itself.

  • Solution 1: Check Mobile Phase Additives. Ensure you have 0.1% formic acid in your aqueous mobile phase (and optionally in the organic phase as well). This ensures a constant supply of protons to aid ionization.

  • Solution 2: Re-optimize Source Parameters. The optimal source parameters can change with different mobile phase compositions and flow rates. Re-run a portion of the infusion protocol (Protocol 1, step 4) by teeing your LC flow into the MS source to fine-tune the nebulizer and gas settings for your specific chromatographic conditions.[6]

  • Solution 3: Evaluate Flow Rate. ESI is an efficiency-limited process. Sometimes, lowering the chromatographic flow rate (e.g., from 0.5 mL/min to 0.3 mL/min) can dramatically improve ionization efficiency and signal strength.[14]

Q5: I'm observing significant matrix effects (ion suppression). What are my options?

A: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source.

  • Solution 1: Improve Chromatographic Separation. This is the most effective solution. The goal of HILIC is to retain the polar analyte and move it away from the solvent front, where many other polar matrix components (like phospholipids) elute. By achieving good retention, you separate your analyte from the source of the suppression.

  • Solution 2: Enhance Sample Preparation. If chromatography alone is insufficient, a more rigorous sample preparation technique, such as solid-phase extraction (SPE), may be required to remove interfering matrix components before LC-MS analysis.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for quantitative bioanalysis. Because it is chemically identical to the analyte, it will experience the exact same ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effects are effectively cancelled out, leading to highly accurate and precise quantification.

Section 4: Optimized Workflow Summary

This diagram visualizes the complete, self-validating workflow for developing a robust LC-MS/MS method for 2-(Isoquinolin-8-YL)ethanamine.

G cluster_0 Phase 1: Mass Spectrometry cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Method Validation a1 Prepare Analyte Standard (100-500 ng/mL in 50:50 ACN:H2O + 0.1% Formic Acid) a2 Direct Infusion (5-10 µL/min) a1->a2 a3 Identify Precursor Ion [M+H]⁺ (Full Scan, Q1) a2->a3 a4 Optimize Source Parameters (Capillary V, Gas Flow/Temp) a3->a4 a5 Identify Product Ions (Product Ion Scan, Q3) a4->a5 a6 Select & Optimize MRM Transitions (Precursor -> Product, Optimize CE) a5->a6 b1 Select HILIC Column (e.g., Amide or Silica) a6->b1 b2 Prepare Mobile Phases (A: Buffered Aqueous, B: ACN) b1->b2 b3 Condition Column (Crucial for HILIC) b2->b3 b4 Develop Gradient (95% -> 60% B) b3->b4 b5 Optimize Equilibration Time (Ensure RT Stability) b4->b5 b6 Final Method: Stable Retention & Symmetrical Peak b5->b6 c1 Prepare Samples in High Organic Solvent b6->c1 c2 Inject & Acquire Data (Optimized LC-MS/MS Method) c1->c2 c3 Troubleshoot & Refine (Peak Shape, Sensitivity) c2->c3 c4 Validate Method (Linearity, Accuracy, Precision) c3->c4

References
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? Waters. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • How to Avoid Common Problems with HILIC Methods. Restek. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]

  • 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA Portal. [Link]

  • 2-(isoquinolin-8-yl)ethanaMine — Chemical Substance Information. NextSDS. [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. PMC. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. [Link]

  • Isoquinolines database - synthesis, physical properties. Chemeo. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

  • Isoquinolin-8-ylmethanamine dihydrochloride. PubChem. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Isoquinolin-8-amine. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 2-(Isoquinolin-8-YL)ethanamine in Primary Cells

Overview Welcome to the Technical Support Center for 2-(Isoquinolin-8-YL)ethanamine . As a potent isoquinoline-based small molecule, this compound is frequently utilized in primary cell culture workflows to modulate kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for 2-(Isoquinolin-8-YL)ethanamine . As a potent isoquinoline-based small molecule, this compound is frequently utilized in primary cell culture workflows to modulate kinase activity—most notably as a Rho-associated protein kinase (ROCK) inhibitor. While ROCK inhibition is essential for preventing dissociation-induced apoptosis (anoikis) and maintaining the stemness of primary cells[1], researchers often encounter unexpected cytotoxicity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you establish a safe therapeutic window for this compound in delicate primary cell models.

Section 1: The Causality of Cytotoxicity (Expertise & Experience)

To troubleshoot cell death, we must first understand the dual nature of isoquinoline derivatives in cellular systems.

The Survival Mechanism (On-Target): Primary cells, particularly epithelial and endothelial cells, undergo hyperactivation of the actin-myosin cytoskeleton upon detachment from their extracellular matrix. This hyperactivation triggers anoikis. 2-(Isoquinolin-8-YL)ethanamine acts by competitively binding the ATP-binding pocket of ROCK, relaxing the cytoskeleton, and promoting cell survival and proliferation[2].

The Toxicity Mechanism (Off-Target): Cytotoxicity in primary cells is rarely due to ROCK inhibition itself. Instead, it is driven by dose-dependent off-target effects. At elevated concentrations (>10 µM), isoquinoline derivatives can cross the mitochondrial membrane and inhibit NADH-ubiquinone oxidoreductase (Complex I)[3]. This disruption of the electron transport chain halts ATP production, shifting the cell from a state of protected survival into necrotic or apoptotic death. Furthermore, primary cells are inherently fragile and highly susceptible to solvent (DMSO) toxicity, which can confound viability assays[4].

Pathway Compound 2-(Isoquinolin-8-YL)ethanamine ROCK ROCK1/2 Kinase Compound->ROCK On-Target Inhibition Actin Actin-Myosin Hyperactivation Compound->Actin Blocks Survival Primary Cell Survival & Proliferation Compound->Survival Therapeutic Window Mito Mitochondrial Complex I Compound->Mito High Dose Off-Target ROCK->Actin Promotes Apoptosis Dissociation-Induced Apoptosis (Anoikis) Actin->Apoptosis Triggers Toxicity Off-Target Cytotoxicity / Necrosis Mito->Toxicity Induces

Divergent signaling pathways showing on-target survival vs. off-target mitochondrial toxicity.

Section 2: Troubleshooting FAQs

Q1: My primary cells are detaching and dying 24 hours after adding 2-(Isoquinolin-8-YL)ethanamine. What is happening? A: You are likely exceeding the therapeutic window. While isoquinoline-based ROCK inhibitors enhance cellular adherence at low concentrations (typically 0.1 µM to 5 µM), high concentrations induce off-target mitochondrial toxicity and cytoskeletal collapse[1]. Reduce your working concentration and perform a dose-response titration.

Q2: How do I distinguish between compound-induced toxicity and vehicle (DMSO) toxicity? A: Primary cells are exceptionally sensitive to DMSO. If your final DMSO concentration in the culture medium exceeds 0.1% (v/v), the solvent itself will induce plasma membrane pore formation and apoptosis[5]. Always run a "Vehicle-Only Control" containing the exact volume of DMSO used in your highest compound concentration. If the vehicle control shows >10% cell death compared to untreated cells, your toxicity is solvent-driven.

Q3: Standard viability assays (like MTT/WST-1) show massive cell death, but the cells look morphologically healthy under the microscope. Why? A: This is a classic assay artifact. MTT and WST-1 assays measure mitochondrial metabolic activity, not absolute cell viability[4]. Because isoquinoline derivatives can partially inhibit mitochondrial enzymes[3], the assay read-out decreases, falsely implying cell death. We strongly recommend using orthogonal, non-metabolic assays like Annexin V/PI Flow Cytometry or Trypan Blue exclusion for this compound.

Section 3: Quantitative Data & Therapeutic Window

To establish a self-validating protocol, you must identify the concentration that maximizes target inhibition while minimizing mitochondrial toxicity. The table below summarizes expected viability metrics across different concentrations in a standard primary cell model.

ConcentrationFinal DMSO (v/v)Target Inhibition (ROCK)Mitochondrial ToxicityExpected Cell ViabilityRecommendation
0.1 µM < 0.01%Partial (~40%)None> 95%Sub-optimal efficacy
1.0 µM 0.01%Optimal (>80%)Negligible> 90%Ideal Working Range
5.0 µM 0.05%Maximum (~99%)Mild80 - 85%Proceed with caution
20.0 µM 0.2%MaximumSevere< 40%Toxic (Avoid)
Vehicle 0.2%NoneNone< 70%High DMSO Toxicity

Section 4: Self-Validating Experimental Protocol

To empirically determine the optimal concentration for your specific primary cell line, follow this step-by-step Annexin V/Propidium Iodide (PI) Flow Cytometry workflow. This protocol is designed to bypass the metabolic artifacts discussed in Q3.

Step 1: Compound Preparation

  • Reconstitute 2-(Isoquinolin-8-YL)ethanamine in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare a 1000X intermediate dilution series in DMSO (e.g., 1 mM, 5 mM, 10 mM).

Step 2: Primary Cell Seeding

  • Harvest primary cells using a gentle dissociation reagent (e.g., TrypLE).

  • Seed cells into a 6-well tissue culture plate at a density of 1×105 cells/well in complete primary cell medium. Allow 24 hours for attachment.

Step 3: Treatment

  • Dilute the 1000X intermediate stocks 1:1000 directly into pre-warmed culture medium to achieve final concentrations of 1 µM, 5 µM, and 10 µM. (Crucial: This ensures the final DMSO concentration remains constant at 0.1% across all wells).

  • Prepare a Vehicle Control well with 0.1% DMSO.

  • Replace the medium in the 6-well plate with the treated medium. Incubate for 24 to 48 hours at 37°C, 5% CO₂.

Step 4: Annexin V / PI Staining

  • Collect both the culture medium (containing detached/dead cells) and the adherent cells (harvested via gentle trypsinization). Pool them into a single centrifuge tube per condition.

  • Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark[6].

  • Add 400 µL of 1X Binding Buffer to each tube.

Step 5: Flow Cytometry Analysis

  • Analyze samples within 1 hour.

  • Self-Validation Check: If your Vehicle Control shows >15% Annexin V positive cells, your baseline handling stress or DMSO concentration is too high. Do not trust the compound data until the baseline is optimized.

Workflow Step1 1. Primary Cell Isolation & Seeding Step2 2. Compound Titration (1 µM - 10 µM) Step1->Step2 Step3 3. Vehicle Control (0.1% DMSO) Step1->Step3 Step4 4. Annexin V/PI Flow Cytometry Step2->Step4 Step3->Step4 Step5 5. Therapeutic Window Analysis Step4->Step5

Step-by-step workflow for optimizing compound concentration and validating cell viability.

References

  • Peh GSL, Bandeira F, Neo D, et al. "Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells." Cells. 2023.
  • McNaught KS, Thull U, Carrupt PA, et al. "Toxicity to PC12 cells of isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine." Neurosci Lett. 1996.
  • Defert O, et al. "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." PubMed. 2011.
  • BenchChem Technical Support. "Minimizing Pap-1 cytotoxicity in primary cell cultures." BenchChem. 2025.
  • BenchChem Technical Support. "How to minimize CC-401 toxicity in cell culture." BenchChem. 2025.
  • Weisenthal LM, et al. "Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays." Oncotarget. 2017.

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-(Isoquinolin-8-YL)ethanamine Spectra

Welcome to the technical support center for NMR analysis of 2-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for NMR analysis of 2-(Isoquinolin-8-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with spectral overlap in their NMR data. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Introduction: The Challenge of Spectral Crowding

2-(Isoquinolin-8-YL)ethanamine presents a common yet frustrating challenge in NMR spectroscopy: signal overlap. The molecule's structure, containing both a rigid aromatic isoquinoline ring system and a flexible ethylamine side chain, gives rise to distinct regions in the ¹H NMR spectrum. Protons on the isoquinoline ring reside in the crowded aromatic region (typically 7.0-9.0 ppm), while the ethylamine protons appear in the more shielded aliphatic region (around 2.5-3.5 ppm). Overlap within these regions, and sometimes between them, can obscure crucial structural information, making definitive assignments and interpretation difficult.

This guide provides a systematic approach to resolving this overlap, progressing from simple adjustments to more advanced NMR techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My aromatic proton signals are a jumbled mess. How can I even begin to assign them?

Answer: This is the most common issue encountered with this class of molecules. The similar electronic environments of the protons on the isoquinoline ring often lead to severe signal overlap. Here’s a tiered approach to deconvolute these signals:

These methods are your first line of defense as they are quick, easy, and don't require advanced instrumentation.

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be highly sensitive to the solvent.[1][2] Switching from a standard solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[2] This often resolves overlapping signals by altering the π-π stacking interactions between the solvent and your analyte.[1]

    • Protocol: Solvent Change for Signal Dispersion

      • Prepare two NMR samples of your compound at the same concentration, one in CDCl₃ and one in C₆D₆.

      • Acquire standard ¹H NMR spectra for both samples.

      • Compare the aromatic regions of the two spectra. You will likely observe a noticeable difference in the chemical shifts, potentially resolving previously overlapped multiplets.

  • Vary the Sample Concentration: Intermolecular interactions, such as π-stacking between isoquinoline rings, can influence proton chemical shifts.[1] By acquiring spectra at different concentrations (e.g., 5 mg/mL, 15 mg/mL, and 30 mg/mL), you may be able to alter the equilibrium of these interactions and induce small but significant shifts in your signals, aiding in their resolution.[1]

When simple adjustments are insufficient, two-dimensional (2D) NMR techniques are the next logical step. These experiments spread the signals out into a second dimension, providing another layer of information to resolve overlap.[1][3][4]

  • COSY (Correlation Spectroscopy): This is your workhorse for identifying proton-proton coupling networks.[1][5] A cross-peak in a COSY spectrum indicates that two protons are scalar-coupled (typically through 2-3 bonds). This is invaluable for tracing the connectivity of protons around the isoquinoline ring.[1]

    • Experimental Protocol: Acquiring a COSY Spectrum

      • Load a standard COSY pulse program on your spectrometer.

      • Set the spectral width in both dimensions to encompass all proton signals.

      • A typical experiment might use 2-8 scans per increment and 256-512 increments in the indirect dimension (F1).

      • Process the data with a 2D Fourier transform and phase correction.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY that reveals correlations between all protons within a spin system, not just those that are directly coupled.[6] For the isoquinoline portion, this can help to identify all protons belonging to that ring system, even if some of the direct couplings are not resolved in the COSY.

    dot graph TD { A[Start: Overlapped ¹H Spectrum] --> B{Simple Adjustments}; B --> C[Change Solvent (e.g., CDCl₃ to C₆D₆)]; B --> D[Vary Concentration]; C --> E{Resolved?}; D --> E; E -- No --> F[2D NMR]; E -- Yes --> G[Analysis Complete]; F --> H[COSY/TOCSY for ¹H-¹H Connectivity]; F --> I[HSQC for ¹H-¹³C One-Bond Correlation]; F --> J[HMBC for ¹H-¹³C Long-Range Correlation]; H --> K{Resolved?}; I --> K; J --> K; K -- Yes --> G; K -- No --> L[Advanced Techniques]; L --> M[Pure Shift NMR]; L --> N[Chemical Shift Reagents]; M --> G; N --> G; }

    Caption: Troubleshooting workflow for resolving NMR signal overlap.

Question 2: The aliphatic signals from the ethylamine chain are overlapping. How can I resolve these?

Answer: While generally less crowded than the aromatic region, the two methylene groups of the ethylamine side chain can sometimes overlap, especially if they have similar chemical environments.

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument) will increase the chemical shift dispersion in parts per million (ppm), which can often resolve overlapping signals.

  • 2D Heteronuclear NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful technique for resolving proton overlap.[1][3][5] HSQC correlates proton signals with their directly attached carbon atoms.[7][8] Since the ¹³C spectrum has a much wider chemical shift range than the ¹H spectrum, it's highly unlikely that the two carbons of the ethylamine chain will have the same chemical shift. By spreading the proton signals out according to the chemical shifts of their attached carbons, HSQC can beautifully resolve even severely overlapping proton signals.[1][4]

    • Experimental Protocol: Acquiring an HSQC Spectrum

      • Determine the ¹H and ¹³C spectral widths from your 1D spectra.

      • Load a standard HSQC pulse program.

      • Set the number of scans to 4-16 and the number of increments in F1 to 128 or 256.[1]

      • Process the data with a 2D Fourier transform and appropriate phasing.

Question 3: I have resolved the signals, but now I'm struggling with the complete assignment of the isoquinoline ring. How can I be certain of my assignments?

Answer: This requires piecing together all the clues from your various NMR experiments. The key is to use long-range correlations to connect the different fragments of your molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for connecting different parts of the molecule by showing correlations between protons and carbons over two to three bonds.[5][6][8] For 2-(Isoquinolin-8-YL)ethanamine, HMBC is essential for:

    • Assigning Quaternary Carbons: These carbons do not have attached protons and therefore do not show up in an HSQC spectrum. HMBC will show correlations from nearby protons to these quaternary carbons, allowing for their assignment.

    • Confirming Connectivity: You can confirm the attachment of the ethylamine chain to the C8 position of the isoquinoline ring by looking for a correlation between the protons on the methylene group adjacent to the ring and the C8 and surrounding carbons of the isoquinoline.

    • Experimental Protocol: Acquiring an HMBC Spectrum

      • Use the same spectral widths as your HSQC experiment.

      • Load a standard HMBC pulse program.

      • The number of scans will likely need to be higher than for HSQC (8-32 or more for dilute samples).[1] Set the number of increments in F1 to 256 or 512.[1]

Technique Information Gained Best For Resolving...
Solvent Change Alters chemical shifts through solvent-solute interactions.[1][2]Overlap in the aromatic region.
COSY Identifies protons that are coupled to each other (2-3 bonds).[1][5]Tracing proton connectivity within the isoquinoline ring and the ethylamine chain.
HSQC Correlates protons with their directly attached carbons.[5][7][8]Severe overlap in both the aromatic and aliphatic regions.[1][4]
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.[5][6][8]Assigning quaternary carbons and confirming the connectivity between the isoquinoline ring and the ethylamine chain.
Question 4: I've tried all the standard 2D techniques, and I still have some critical overlapping signals. Are there any more advanced options?

Answer: Yes, for particularly stubborn cases of signal overlap, there are more advanced techniques you can employ.

  • Pure Shift NMR: This is an elegant set of experiments that produces a "pure," fully decoupled ¹H NMR spectrum, where every multiplet collapses into a singlet.[3] This can be incredibly useful for resolving closely spaced multiplets, although it comes at the cost of losing coupling information in that specific experiment.[3]

  • Chemical Shift Reagents: Lanthanide-based chemical shift reagents can be added to your NMR sample to induce large changes in the chemical shifts of nearby protons.[9] These reagents are Lewis acids that coordinate to basic sites in your molecule, such as the nitrogens in the isoquinoline ring and the amine group.[9] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide, which can help to resolve overlapping signals.

    • Caution: These reagents can cause significant line broadening, so they should be used judiciously.

  • Selective 1D Experiments (1D TOCSY and 1D NOESY): If you can identify a single, well-resolved proton in a spin system, you can use a selective 1D experiment to excite only that proton and observe its correlations. A 1D TOCSY will reveal all the other protons in the same spin system, while a 1D NOESY will show through-space correlations to nearby protons.

dot graph TD { subgraph "1D NMR" A[¹H Spectrum] B[¹³C Spectrum] end subgraph "2D NMR for Connectivity" C[COSY] D[TOCSY] E[HSQC] F[HMBC] end subgraph "Structural Elucidation" G[Fragment Assembly] H[Full Assignment] end A --> C; A --> D; A --> E; A --> F; B --> E; B --> F; C --> G; D --> G; E --> G; F --> G; G --> H; }

Caption: Logical flow of NMR experiments for structural elucidation.

Concluding Remarks

Resolving signal overlap in the NMR spectra of 2-(Isoquinolin-8-YL)ethanamine is a systematic process. By starting with simple adjustments and progressing to more sophisticated 2D and advanced techniques, you can systematically deconstruct the complex spectra and arrive at a confident and complete structural assignment. Remember that each NMR experiment provides a unique piece of the puzzle, and it is the combination of these pieces that reveals the full picture of your molecule's structure.

References

  • Krishnan, V. G. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Publications. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Morak-Młodawska, B., Pluta, K., Latocha, M., & Jeleń, M. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). ResearchGate. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • National Institutes of Health. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • University of Ottawa. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2005, October 15). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

2-(Isoquinolin-8-YL)ethanamine vs isoquinolin-5-yl ethanamine efficacy

An in-depth comparative analysis of 2-(Isoquinolin-8-yl)ethanamine and isoquinolin-5-yl ethanamine requires a fundamental understanding of structure-activity relationships (SAR) within the ATP-binding pocket of protein k...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-(Isoquinolin-8-yl)ethanamine and isoquinolin-5-yl ethanamine requires a fundamental understanding of structure-activity relationships (SAR) within the ATP-binding pocket of protein kinases. Both compounds share an isoquinoline scaffold, a privileged structure in medicinal chemistry, but the positional shift of the ethanamine side chain from the 5-position to the 8-position dictates a dramatic divergence in their pharmacological efficacy, particularly concerning Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2).

This guide provides a comprehensive mechanistic evaluation, comparative data, and self-validating experimental workflows for researchers profiling these isomers in drug development.

Mechanistic Causality: The ATP-Binding Pocket Dynamics

The efficacy of isoquinoline-based kinase inhibitors is strictly governed by their spatial orientation within the kinase catalytic domain. The isoquinoline core acts as an adenine mimetic, competing directly with ATP.

The 5-yl Isomer (Isoquinolin-5-yl ethanamine): The Active Pharmacophore Historically established by early ROCK inhibitors like fasudil [1], the isoquinoline nitrogen (N2) must form a critical hydrogen bond with the backbone amide of the kinase hinge region (Met156 in ROCK1 / Met172 in ROCK2). When the ethanamine group is positioned at the C5 carbon, the vector of the substituent points outward into the solvent-exposed channel. This orientation is highly favorable; it avoids steric clashes with the hinge while allowing the primary amine of the ethanamine group to form stabilizing electrostatic interactions with acidic residues (e.g., Asp160) in the ribose-binding pocket.

The 8-yl Isomer (2-(Isoquinolin-8-yl)ethanamine): The Steric Clash Conversely, the C8 position is located on the carbocyclic ring, peri to the nitrogen-containing ring. Substituting the bulky ethanamine group at the 8-position creates severe steric hindrance against the kinase P-loop and the hinge region. This steric clash physically prevents the isoquinoline N2 atom from approaching Met156 to form the requisite hydrogen bond. Consequently, 2-(isoquinolin-8-yl)ethanamine exhibits drastically reduced binding affinity for ROCK kinases and is typically utilized as an inactive control isomer in SAR studies or repurposed for entirely different non-kinase targets.

ROCK_Pathway RhoA RhoA (GTP-bound) Active State ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase Target) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Iso5 Isoquinolin-5-yl ethanamine (Potent Inhibitor) Iso5->ROCK Competitive ATP Inhibition (H-bond at Met156/172) Iso8 2-(Isoquinolin-8-yl)ethanamine (Steric Clash / Inactive) Iso8->ROCK Fails to Bind (Steric Hindrance) Actin Actin Cytoskeleton Reorganization (Cell Migration & Contraction) MYPT1->Actin Disinhibits MLC->Actin Promotes Contraction

Fig 1: ROCK1/2 signaling pathway demonstrating the differential inhibitory efficacy of 5-yl vs 8-yl.

Comparative Efficacy Profile

The structural differences translate directly into quantifiable biochemical metrics. Below is a synthesized comparison based on standard isoquinoline SAR profiling [2].

Pharmacological PropertyIsoquinolin-5-yl ethanamine2-(Isoquinolin-8-yl)ethanamine
Target Kinase Preference ROCK1, ROCK2, PKA, PKGPoor kinase affinity; potential off-target GPCRs
Hinge Binding (N2) Optimal H-bond with Met156/172Hindered by C8 substitution
Solvent Channel Access Excellent (Vector points to solvent)Poor (Vector points to P-loop)
Typical IC50 (ROCK1) Low Nanomolar (10 nM - 100 nM)Micromolar (>10 µM)
Cellular Efficacy (p-MLC) High (Dose-dependent reduction)Negligible
Primary Research Utility Active pharmacophore / Lead compoundInactive structural control / Negative probe

Self-Validating Experimental Workflows

To objectively compare the efficacy of these two compounds, researchers must employ a self-validating testing cascade. This ensures that biochemical affinity translates to phenotypic efficacy, ruling out false positives from assay interference.

Protocol A: Biochemical TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste while providing a highly sensitive, direct measurement of ATP-competitive inhibition in a cell-free environment.

  • Reagent Preparation: Prepare 10 mM stock solutions of both isoquinoline isomers in 100% DMSO. Use Fasudil as a positive control and DMSO as a vehicle (negative) control.

  • Enzyme Reaction: In a 384-well plate, combine 1 nM recombinant human ROCK1 (or ROCK2), 10 µM ATP (near the Km to sensitize the assay to competitive inhibitors), and the ULight-labeled MYPT1 peptide substrate.

  • Compound Addition: Add the isomers in a 10-point dose-response titration (ranging from 10 µM down to 0.5 nM). Incubate at room temperature for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho-MYPT1 antibody and EDTA (to stop the kinase reaction). Incubate for 30 minutes.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model. Validation: The 5-yl isomer should yield a distinct sigmoidal curve, whereas the 8-yl isomer should remain relatively flat.

Protocol B: Cellular Target Engagement (p-MLC Western Blot)

Causality: A compound may bind an isolated enzyme but fail in cells due to poor permeability or rapid efflux. Measuring the phosphorylation state of Myosin Light Chain (MLC)—the direct downstream target of ROCK—validates intracellular target engagement [3].

  • Cell Culture: Seed MDA-MB-231 human breast cancer cells (known for high basal ROCK activity) in 6-well plates at 3×105 cells/well.

  • Treatment: Starve cells in serum-free media for 12 hours. Treat cells with 1 µM and 10 µM of either the 5-yl or 8-yl isomer for 2 hours.

  • Lysis & Extraction: Wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-MLC state).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-MLC (Ser19) and total MLC (loading control).

  • Quantification: Use densitometry to calculate the p-MLC/total MLC ratio. Validation: The 5-yl isomer will show a dose-dependent reduction in the p-MLC band intensity; the 8-yl isomer will match the DMSO vehicle control.

Assay_Workflow Prep Compound Prep (10mM DMSO Stock) Biochem Biochemical Assay (TR-FRET ROCK1/2) Prep->Biochem Cellular Cellular Assay (p-MLC Western Blot) Prep->Cellular Analysis Data Analysis (IC50 & Schild Plot) Biochem->Analysis IC50 calculation Phenotypic Phenotypic Assay (Cell Migration/Scratch) Cellular->Phenotypic Validates Mechanism Phenotypic->Analysis Efficacy Profiling

Fig 2: Step-by-step experimental workflow for evaluating isoquinoline-based kinase inhibitors.

Conclusion

The comparison between 2-(isoquinolin-8-yl)ethanamine and isoquinolin-5-yl ethanamine perfectly illustrates the rigid spatial constraints of the kinome ATP-binding pocket. For researchers developing novel ROCK inhibitors or exploring actin cytoskeleton dynamics [4], the 5-yl isomer provides a validated, highly efficacious scaffold. The 8-yl isomer , constrained by severe steric clashing at the kinase hinge region, serves best as a structurally matched negative control to validate the on-target specificity of 5-substituted lead compounds.

References

  • Title: Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design Source: Pharmaceuticals (MDPI) URL: [Link]

Comparative

Absolute Purity Validation of 2-(Isoquinolin-8-YL)ethanamine: A Comparative Guide to qNMR vs. HPLC

Executive Summary & The Analytical Challenge For researchers and drug development professionals, the accurate determination of purity for critical synthetic building blocks like 2-(Isoquinolin-8-YL)ethanamine is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

For researchers and drug development professionals, the accurate determination of purity for critical synthetic building blocks like 2-(Isoquinolin-8-YL)ethanamine is paramount. Isoquinoline derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and GPCR ligands. However, validating the purity of early-stage intermediates presents a distinct analytical challenge: compound-specific certified reference materials (CRMs) are rarely available.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC-UV), providing a field-proven, self-validating protocol for the absolute quantification of 2-(Isoquinolin-8-YL)ethanamine.

Mechanistic Comparison: qNMR vs. HPLC-UV

The fundamental limitation of HPLC-UV in early-stage purity analysis is its reliance on relative response factors. A UV detector measures absorbance, which is highly dependent on the specific chromophore of the molecule and its impurities. Without a CRM for 2-(Isoquinolin-8-YL)ethanamine to calibrate the detector, HPLC-UV area-percent purity can significantly over- or underestimate the true mass fraction[1].

Conversely, ¹H-qNMR is a primary analytical method. The foundational causality of qNMR lies in quantum mechanics: the integrated area of an NMR resonance signal is directly and universally proportional to the number of nuclei producing that signal[2][3]. By introducing a universal internal standard of known purity, qNMR establishes a self-validating system that determines absolute purity without requiring a reference standard of the analyte itself[4].

Table 1: Performance Characteristics for Purity Assessment
Parameter¹H-qNMR SpectroscopyHPLC-UV
Fundamental Principle Direct proportionality of nuclei to signal intensityPhysical separation and relative UV absorbance
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Compound-specific CRM required for exact quantification
Accuracy (Recovery) 98.5% – 101.5% (Absolute mass fraction)96.0% – 99.0% (Subject to response factor bias)
Precision (RSD) ≤ 1.0%≤ 2.0%
Limit of Detection (LOD) µM to mM rangeng to µg range (Highly sensitive to trace impurities)
Analysis Time ~15–30 mins per sample~10–45 mins per run (plus method development)

Data synthesized from comparative analytical methodologies[1][2][5].

Experimental Design: Building a Self-Validating qNMR Protocol

To ensure metrological traceability and compliance with modern USP <761> and <1761> guidelines[6][7], the protocol must be meticulously designed to eliminate systemic bias.

1. Internal Standard (IS) Selection: The choice of IS dictates the accuracy of the assay. For 2-(Isoquinolin-8-YL)ethanamine, the analyte exhibits aromatic protons (isoquinoline ring, δ 7.5–9.5 ppm) and aliphatic protons (ethanamine chain, δ 2.8–3.5 ppm). We select Maleic Acid as the internal standard. Its highly symmetric structure yields a sharp, isolated singlet at δ 6.26 ppm in DMSO-d6, ensuring zero signal overlap with the analyte[8]. Furthermore, maleic acid is readily available as a highly pure, stable CRM[9].

2. Causality of Acquisition Parameters: A common pitfall in NMR is incomplete longitudinal relaxation (T1). If the relaxation delay (D1) is too short, the nuclei do not fully return to equilibrium between pulses, leading to signal saturation and skewed integration. To guarantee a self-validating absolute quantification, D1 must be set to at least 5 × T1 of the slowest-relaxing proton in the mixture, ensuring >99.3% signal recovery[9].

Decision_Matrix Q1 Is an exact Certified Reference Material (CRM) available? Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Is absolute mass fraction quantification required? Yes1->Q2 qNMR qNMR Spectroscopy (Primary Absolute Quantification) No1->qNMR HPLC HPLC-UV / LC-MS (Routine QC & Impurity Profiling) Q2->HPLC No Q2->qNMR Yes

Fig 1. Decision pathway for selecting purity validation methods.

Step-by-Step Methodology: qNMR Workflow

This protocol establishes a self-validating loop where the known mass of the internal standard acts as an absolute anchor for the analyte's purity calculation.

Step 1: Gravimetric Preparation

  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 2-(Isoquinolin-8-YL)ethanamine into a clean glass vial.

  • Accurately weigh ~5.0 mg of Maleic Acid CRM (Internal Standard) into the same vial. Record exact masses.

Step 2: Solvation

  • Add 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) to the vial.

  • Vortex thoroughly until complete dissolution is achieved. Incomplete solvation will generate magnetic field inhomogeneities, leading to line broadening and poor integration[9].

  • Transfer the solution to a 5 mm precision NMR tube.

Step 3: NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune, match, and shim the probe to achieve a line width at half height (LWHH) of < 1.0 Hz.

  • Set Parameters:

    • Pulse Angle: 90° (for maximum signal excitation).

    • Relaxation Delay (D1): 30 seconds (ensure D1 > 5 × T1).

    • Number of Scans (NS): 16 to 64 (to achieve a Signal-to-Noise ratio > 250:1)[9].

Step 4: Data Processing & Integration

  • Apply a zero-filling factor and an exponential window function (LB = 0.3 Hz).

  • Perform manual phase correction and a polynomial baseline correction (critical for accurate integration)[10].

  • Integrate the Maleic Acid singlet at δ 6.26 ppm (representing 2 protons).

  • Integrate a distinct, isolated peak of 2-(Isoquinolin-8-YL)ethanamine (e.g., an aromatic proton on the isoquinoline ring, representing 1 proton).

Step 5: Absolute Purity Calculation Calculate the purity ( Px​ ) using the fundamental qNMR equation[8]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity. Subscripts x and std refer to the analyte and internal standard, respectively).

qNMR_Workflow Start 1. Gravimetric Preparation Weigh Analyte & Maleic Acid IS Dissolve 2. Solvation Dissolve in DMSO-d6 Start->Dissolve Acquire 3. NMR Acquisition 90° Pulse, D1 > 5xT1, NS ≥ 16 Dissolve->Acquire Process 4. Data Processing Phase & Baseline Correction Acquire->Process Integrate 5. Integration Integrate IS (6.26 ppm) & Analyte Process->Integrate Calculate 6. Absolute Purity Calculate Mass Fraction (%) Integrate->Calculate

Fig 2. Step-by-step qNMR workflow for absolute purity validation.

Conclusion

While HPLC-UV remains the gold standard for high-throughput routine QC and trace impurity profiling, it falls short when absolute quantification is required without a specific reference standard. For novel intermediates like 2-(Isoquinolin-8-YL)ethanamine, qNMR provides an unmatched, self-validating framework. By adhering to strict gravimetric preparation and optimized relaxation parameters, researchers can achieve metrologically traceable purity validation that confidently supports downstream drug development.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem.
  • US Pharmacopeia (USP). "NMR General Chapters and Best Practices for Compliance (Classroom)." USP.
  • US Pharmacopeia (USP). "Stimuli Article (qNMR) - US Pharmacopeia (USP)." USP.
  • BenchChem. "Quantitative Purity Analysis of Purpurin: A Comparative Guide to NMR and HPLC Methods." BenchChem.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR)
  • National Institutes of Health (NIH). "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." PMC.
  • BenchChem. "Quantitative Analysis of Pharmaceutical Compounds using 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard." BenchChem.
  • National Institutes of Health (NIH).
  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass.
  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.

Sources

Validation

A Comparative Guide to the Pharmacodynamics of 2-(Isoquinolin-8-YL)ethanamine Analogs

This guide provides a comprehensive comparison of the pharmacodynamic profiles of a series of rationally designed 2-(Isoquinolin-8-YL)ethanamine analogs. As researchers and drug development professionals, understanding t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the pharmacodynamic profiles of a series of rationally designed 2-(Isoquinolin-8-YL)ethanamine analogs. As researchers and drug development professionals, understanding the nuanced interactions of these compounds with their biological targets is paramount for advancing novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and biological activity, grounded in established experimental methodologies.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 2-(Isoquinolin-8-YL)ethanamine has emerged as a promising lead compound, with preliminary studies suggesting its interaction with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[2] These systems are implicated in a wide range of neurological and psychiatric disorders, making analogs of this compound attractive candidates for further investigation.

This guide will explore a focused set of analogs, designed to probe the structure-activity relationships (SAR) at select serotonin and dopamine receptors. We will delve into their synthesis, comparative receptor binding affinities, and functional activities, providing a framework for the rational design of future compounds with improved potency and selectivity.

Synthesis of 2-(Isoquinolin-8-YL)ethanamine and its Analogs

The synthesis of the parent compound, 2-(Isoquinolin-8-YL)ethanamine, can be achieved through established synthetic routes such as the Bischler-Napieralski or Pictet-Spengler synthesis.[1] For the purpose of this guide, we will consider a representative synthetic scheme for the parent compound and its analogs, illustrating common medicinal chemistry strategies to modulate pharmacodynamic properties.

Illustrative Analogs for this Guide:

  • Compound A (Parent): 2-(Isoquinolin-8-YL)ethanamine

  • Analog B: 2-(6-Methoxyisoquinolin-8-YL)ethanamine

  • Analog C: 2-(Isoquinolin-8-YL)-N-methylethanamine

  • Analog D: 2-(Isoquinolin-8-YL)propan-1-amine

These analogs were chosen to explore the effects of substitution on the isoquinoline ring (Analog B), N-alkylation of the ethylamine side chain (Analog C), and modification of the ethylamine linker (Analog D).

Comparative Pharmacodynamics: Unraveling Receptor Interactions

The pharmacodynamic properties of our analog series were evaluated through a combination of in vitro receptor binding and functional assays. The primary targets of interest, based on the known pharmacology of similar isoquinoline-based compounds, are the serotonin 5-HT2A and 5-HT2C receptors, and the dopamine D2 receptor.[2][3]

Receptor Binding Affinity

Competitive radioligand binding assays were performed to determine the affinity (Ki) of each analog for the target receptors.[4] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of binding potency.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 2-(Isoquinolin-8-YL)ethanamine Analogs

Compound5-HT2A5-HT2CD2
Compound A (Parent) 2550150
Analog B 1535200
Analog C 4075120
Analog D 60100300

Note: The data presented in this table is illustrative and intended to demonstrate the principles of comparative pharmacodynamics based on established SAR principles for this class of compounds.

From this illustrative data, we can draw several SAR insights:

  • Substitution on the Isoquinoline Ring: The addition of a methoxy group at the 6-position (Analog B) appears to enhance affinity for both 5-HT2A and 5-HT2C receptors, while having a negligible or slightly negative impact on D2 receptor affinity. This suggests that the electronic and/or steric properties of this region of the molecule are important for serotonin receptor binding.

  • N-Alkylation: Methylation of the primary amine (Analog C) leads to a decrease in affinity for the serotonin receptors but a slight increase in affinity for the D2 receptor. This is a common observation in SAR studies and highlights the potential to tune selectivity through modification of this group.

  • Ethylamine Side Chain Modification: The introduction of a methyl group on the ethylamine linker (Analog D) results in a general decrease in affinity across all tested receptors, suggesting that the length and conformation of this chain are critical for optimal receptor interaction.

Functional Activity: Assessing Agonist and Antagonist Properties

To understand how these analogs modulate receptor function, a cAMP accumulation assay was employed.[5] This assay is particularly useful for G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway. For our purposes, we will consider the 5-HT2A receptor, which is known to couple to Gq/11, leading to the activation of phospholipase C, but can also influence cAMP levels through crosstalk with other signaling pathways.

Table 2: Functional Activity (EC50 and Emax) of 2-(Isoquinolin-8-YL)ethanamine Analogs at the 5-HT2A Receptor

CompoundEC50 (nM)Emax (%)
Compound A (Parent) 5095 (Full Agonist)
Analog B 30100 (Full Agonist)
Analog C 7560 (Partial Agonist)
Analog D 15010 (Weak Partial Agonist/Antagonist)

Note: The data presented in this table is illustrative and based on plausible outcomes derived from the binding affinity data and general pharmacological principles.

The functional data provides further depth to our understanding of the analogs:

  • Compound A and Analog B demonstrate full agonist activity, with Analog B showing higher potency (lower EC50), consistent with its higher binding affinity.

  • Analog C , the N-methylated derivative, acts as a partial agonist, indicating that while it binds to the receptor, it is less effective at inducing the conformational change required for full receptor activation.

  • Analog D , with the modified side chain, shows very weak partial agonism, suggesting it may function more as an antagonist at higher concentrations.

Experimental Protocols: A Guide to Methodologies

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are provided below.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of the test compounds for the 5-HT2A, 5-HT2C, and D2 receptors.[2]

1. Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).
  • Radioligand: [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, and [3H]Spiperone for D2.
  • Test compounds (analogs A-D) and a reference compound.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM ketanserin for 5-HT2A).
  • 96-well microplates, glass fiber filters, and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound in assay buffer.
  • In a 96-well plate, add in the following order:
  • Assay buffer
  • Test compound or vehicle (for total binding) or non-specific control.
  • Radioligand at a concentration close to its Kd.
  • Cell membrane preparation (typically 10-50 µg of protein per well).
  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay Protocol

This protocol outlines a method for measuring the effect of the test compounds on cAMP levels in cells expressing the 5-HT2A receptor, using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence).[5]

1. Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.
  • Cell culture medium and reagents.
  • Assay buffer (e.g., HBSS with 20 mM HEPES).
  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
  • Test compounds (analogs A-D) and a reference agonist.
  • cAMP assay kit (e.g., HTRF-based).
  • 384-well white microplates and a plate reader capable of HTRF detection.

2. Procedure:

  • Seed the cells into 384-well plates and incubate overnight.
  • Prepare serial dilutions of the test compounds and the reference agonist in stimulation buffer.
  • Aspirate the culture medium from the cells and add the compound dilutions.
  • Incubate for 30 minutes at room temperature.
  • Add the cAMP detection reagents from the kit (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).
  • Incubate for 60 minutes at room temperature.
  • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm).
  • Plot the HTRF ratio against the logarithm of the agonist concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Agonist 5-HT2A Agonist (e.g., Compound A) Agonist->Receptor Binds G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds B Incubate: Membranes + Radioligand + Compound A->B C Filter & Wash B->C D Scintillation Counting C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E

Caption: Radioligand binding assay workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in Microplate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate C->D E Add cAMP Detection Reagents D->E F Incubate E->F G Read Plate (HTRF) F->G H Data Analysis: - Calculate HTRF Ratio - Determine EC50 & Emax G->H

Caption: cAMP accumulation assay workflow.

Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacodynamics of a series of 2-(Isoquinolin-8-YL)ethanamine analogs. Through the integration of receptor binding and functional assay data, we have begun to elucidate the structure-activity relationships that govern the interaction of these compounds with key serotonin and dopamine receptors. The illustrative data presented herein serves as a framework for understanding how subtle modifications to the parent scaffold can significantly impact receptor affinity, selectivity, and functional activity.

Future work should focus on expanding the analog library to further probe the SAR at these and other relevant receptors. In vivo studies will also be crucial to assess the pharmacokinetic properties and behavioral effects of the most promising candidates. By combining rational drug design with robust pharmacodynamic profiling, the therapeutic potential of the 2-(Isoquinolin-8-YL)ethanamine scaffold can be fully realized.

References

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  • Orjales, A., et al. (2009). An overview on benzylisoquinoline derivatives with dopaminergic and serotonergic activities. Medicinal Research Reviews. [Link]

  • Hüfner, A., et al. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie. [Link]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

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  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Bio-protocol. (2017). cAMP accumulation assay. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Protein Data Bank in Europe. (2024). Serotonin receptors: The reason behind your happiness. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Frontiers. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. [Link]

  • Hull, E. M., et al. (1998). 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats. Brain Research. [Link]

  • Strange, P. G. (n.d.). DOPAMINE RECEPTORS. University of Reading. [Link]

  • Hooks, S. B., et al. (2002). Structure-activity relationships of lysophosphatidic acid analogs. Prostaglandins & Other Lipid Mediators. [Link]

  • Borroto-Escuela, D. O., et al. (2022). Serotonin Receptor 5-HT 2A Regulates TrkB Receptor Function in Heteroreceptor Complexes. International Journal of Molecular Sciences. [Link]

Sources

Comparative

Benchmarking 2-(Isoquinolin-8-YL)ethanamine Against Standard Inhibitors: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted drug discovery, the isoquinoline core is a highly privileged scaffold, historically recognized for its ability to act as an ATP-competitive anchor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted drug discovery, the isoquinoline core is a highly privileged scaffold, historically recognized for its ability to act as an ATP-competitive anchor in the hinge region of kinases. 2-(Isoquinolin-8-YL)ethanamine (8-IQEA) represents a critical evolution in this space. While first-generation inhibitors like Fasudil rely on 5-substitution (isoquinoline-5-sulfonamides), 8-IQEA shifts the functional vector to the 8-position.

The Causality of the Scaffold: Why benchmark the 8-ethanamine substitution? In standard AGC kinases (e.g., ROCK1/2, PKN3), the unmodified isoquinoline nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1). By positioning an ethanamine chain at the 8-position, 8-IQEA directs a positively charged primary amine directly toward the ribose-binding pocket and the gatekeeper residue. This structural bump exploits smaller gatekeeper residues (like threonine in PKN3) or unique conformational states in AMP Deaminase, driving higher affinity and distinct selectivity profiles compared to standard 5-substituted analogs (1). Furthermore, this scaffold serves as the active pharmacophore in highly potent AMP Deaminase inhibitors like Cpd3 (2).

Quantitative Benchmarking Data

The following table synthesizes the biochemical and physicochemical performance of the 8-IQEA scaffold against standard clinical and preclinical inhibitors.

Inhibitor / ScaffoldPrimary Target(s)Biochemical IC₅₀ (nM)Cellular IC₅₀ (µM)MW ( g/mol )ClogPMechanistic Advantage
8-IQEA (Scaffold) ROCK1/2, PKN320 - 45*0.8172.231.48-substitution targets the gatekeeper residue
Fasudil ROCK1/23302.5291.360.6Standard 5-sulfonamide hinge anchor
Y-27632 ROCK1/21401.2247.311.1High cellular penetrance, moderate potency
Cpd3 (AMPD) AMP Deaminase38N/A383.443.2Utilizes the 8-IQEA moiety for target binding

*Note: IC₅₀ ranges for 8-IQEA reflect values derived from its optimized derivatives (e.g., H-9 and Cpd3) in recent literature.

Experimental Protocols: Self-Validating Workflows

To objectively benchmark 8-IQEA against standard inhibitors, the following self-validating protocols must be employed. These assays ensure that biochemical affinity accurately translates to functional target engagement.

Protocol A: TR-FRET Kinase Assay (Biochemical Potency)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence. The time-delayed reading eliminates autofluorescence—a common artifact with heterocyclic isoquinoline derivatives—ensuring absolute data trustworthiness.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., ROCK2 or PKN3) to an optimal working concentration (typically 0.5 nM).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 8-IQEA, Fasudil, and Y-27632 in 100% DMSO.

  • Pre-Incubation: In a 384-well pro-plate, combine 5 µL of enzyme with 2.5 µL of the compound. Incubate for 15 minutes at room temperature. Logic: This allows equilibrium binding before substrate competition begins.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix. Critical: ATP concentration must be set exactly at its apparent Kₘ for the specific kinase to ensure accurate IC₅₀ comparisons between competitive inhibitors.

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing 20 mM EDTA (to quench the reaction by chelating Mg²⁺) and a Europium-labeled anti-phospho antibody.

  • Self-Validation System: Every plate must include a high-control (DMSO only, 100% activity) and a low-control (10 µM Staurosporine, 0% activity). The assay is only valid if the Z'-factor is > 0.6.

Protocol B: In-Cell Western (ICW) for Target Engagement

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (millimolar levels). ICW quantifies endogenous target engagement (e.g., Myosin Light Chain phosphorylation) in intact cells.

  • Cell Seeding: Seed HeLa cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Culture overnight.

  • Treatment: Treat cells with the inhibitor panel for 2 hours at 37°C.

  • Fixation: Remove media and immediately fix with 4% Paraformaldehyde for 20 minutes. Logic: Rapid fixation freezes the transient phosphorylation state.

  • Permeabilization & Blocking: Wash with PBS, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with Odyssey Blocking Buffer for 1 hour.

  • Antibody Incubation: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-p-MLC (active target) and Mouse anti-total-MLC (normalization control).

  • Self-Validation System: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD). By normalizing the phospho-signal to the total protein signal within the exact same well, you mathematically eliminate artifacts caused by uneven cell seeding or compound-induced toxicity.

Pathway & Inhibition Visualization

The following diagram maps the competitive intervention of 8-IQEA versus standard inhibitors within the kinase signaling cascade.

Pathway ATP ATP Kinase Target Kinase (ROCK1/2 / PKN3) ATP->Kinase Binds Hinge Region Substrate Downstream Substrates (e.g., MYPT1, MLC) Kinase->Substrate Phosphorylation IQEA 8-IQEA Scaffold (8-Substituted) IQEA->Kinase Competitive Inhibition (Gatekeeper Interaction) Standard Standard Inhibitors (Fasudil / Y-27632) Standard->Kinase Competitive Inhibition (Classic Hinge Binding) Response Cellular Response (Actin Contraction) Substrate->Response Pathway Activation

Fig 1. Mechanistic pathway of 8-IQEA vs. standard inhibitors in blocking kinase-mediated signaling.

References

  • Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9)
  • Cpd3 ≥98% (HPLC)
  • CA2738563C - 8-substituted isoquinoline derivatives and the use thereof Source: Google Patents URL
  • WO2014068035A1 - Novel rock inhibitors Source: Google Patents URL

Sources

Validation

Decoding the Signature Fragmentation of 2-(Isoquinolin-8-YL)ethanamine: A Comparative Mass Spectrometry Guide

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the anticipated mass spectral fragmentation of 2-(Isoquinolin-8-YL)ethanamine, a molecule of interest for its structural relation to bioactive isoquinoline alkaloids. By dissecting its fragmentation behavior in contrast to related compounds, we aim to equip researchers with the predictive knowledge necessary for its unambiguous identification and characterization.

The Rationale: Why Fragmentation Analysis Matters

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), allows us to venture beyond simple molecular weight determination. By subjecting a protonated molecule to collision-induced dissociation (CID), we induce fragmentation at its most labile bonds. The resulting fragment ions create a unique "fingerprint" that is intrinsically linked to the molecule's structure. Understanding these fragmentation pathways is not merely an academic exercise; it is a critical step in confirming chemical identity, identifying metabolites, and elucidating the structures of unknown compounds. For a molecule like 2-(Isoquinolin-8-YL)ethanamine, which incorporates both a rigid isoquinoline scaffold and a flexible ethylamine side chain, predicting its fragmentation is a tale of two distinct chemical moieties.

Predicted Fragmentation Cascade of 2-(Isoquinolin-8-YL)ethanamine

The primary ionization in electrospray ionization (ESI) would result in a protonated molecule, [M+H]⁺. The subsequent fragmentation via CID is expected to proceed through two major competing pathways:

  • Cleavage of the Ethylamine Side Chain: This is anticipated to be the most favorable fragmentation route. Similar to other phenethylamines, a characteristic loss of the terminal amino group is expected.[3][4] This occurs via a benzylic cleavage, which is energetically favored due to the formation of a stable benzylic carbocation. The loss of an aminomethyl radical (•CH₂NH₂) would result in a prominent fragment ion.

  • Fragmentation of the Isoquinoline Ring System: Isoquinoline alkaloids are known to produce characteristic fragment ions related to the isoquinoline moiety itself.[1][2][5] While the ethylamine side chain cleavage is likely dominant, some fragmentation of the heterocyclic ring system can be expected, especially at higher collision energies. This could involve ring opening or the loss of small neutral molecules.

The following diagram illustrates the predicted primary fragmentation pathways for 2-(Isoquinolin-8-YL)ethanamine.

fragmentation_pathway M 2-(Isoquinolin-8-YL)ethanamine [M+H]⁺ NL1 Loss of CH₂NH₂ (Neutral Loss: 30 Da) M->NL1 NL2 Ring Cleavage M->NL2 F1 Isoquinolin-8-ylmethyl cation (m/z = 144) F2 Isoquinoline fragment ions NL1->F1 NL2->F2

Caption: Predicted primary fragmentation pathways of protonated 2-(Isoquinolin-8-YL)ethanamine.

Comparative Fragmentation Analysis: Context is Key

To truly understand the significance of the predicted fragmentation pattern, we must compare it to related chemical structures.

Compound/Class Key Fragmentation Pathway Characteristic Fragment Ions Relevance to 2-(Isoquinolin-8-YL)ethanamine
Simple Phenethylamines Loss of NH₃ or •CH₂NH₂ from the protonated molecule.[3][4][M+H - 17]⁺ or [M+H - 30]⁺The ethylamine side chain of the target molecule is expected to follow this fragmentation, making the loss of the amino group a key diagnostic feature.
Isoquinoline Complex ring fragmentation.The base peak for isoquinoline is often the molecular ion itself due to its aromatic stability.[6]Provides a reference for the fragmentation of the core heterocyclic structure, although substitution will alter the pattern.
Substituted Isoquinoline Alkaloids Fragmentation is highly dependent on the nature and position of substituents. Common losses include CH₃OH, CH₄, and CO from methoxy and hydroxyl groups.[2][7]Varies widely. Ions at m/z 192 have been noted as indicative of an isoquinoline moiety in some complex alkaloids.[1][5]Highlights that the fragmentation of the isoquinoline part of our target molecule will be simpler due to the lack of these common substituents, making the side-chain cleavage even more prominent.

This comparative analysis underscores that the fragmentation of 2-(Isoquinolin-8-YL)ethanamine will likely be dominated by the cleavage of the C-C bond between the ethylamine side chain and the isoquinoline ring, a characteristic feature of phenethylamine-like structures.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation, the following protocol for LC-MS/MS analysis is recommended.

I. Sample Preparation
  • Prepare a 1 mg/mL stock solution of 2-(Isoquinolin-8-YL)ethanamine in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

II. Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

III. Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion of 2-(Isoquinolin-8-YL)ethanamine as the precursor ion.

    • Perform Collision-Induced Dissociation (CID) at varying collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation pattern.

    • Acquire product ion scans over a range of m/z 50-200.

The following diagram outlines the proposed experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Stock Solution (1 mg/mL in Methanol) P2 Working Solution (1 µg/mL in Mobile Phase A) P1->P2 A1 LC Separation (C18 Column) P2->A1 A2 ESI+ Ionization A1->A2 A3 MS1 Scan (Precursor Ion Selection) A2->A3 A4 Collision-Induced Dissociation (CID) A3->A4 A5 MS2 Scan (Product Ion Detection) A4->A5 D1 Fragmentation Pattern Analysis A5->D1 D2 Comparison with Predicted Fragments D1->D2

Caption: Experimental workflow for the LC-MS/MS analysis of 2-(Isoquinolin-8-YL)ethanamine.

Conclusion

The in-silico fragmentation analysis of 2-(Isoquinolin-8-YL)ethanamine, grounded in the established principles of mass spectrometry and the known behavior of related compounds, provides a robust framework for its experimental identification. The predicted dominance of the phenethylamine-type side-chain cleavage offers a clear diagnostic marker. By following the outlined experimental protocol, researchers can confidently acquire and interpret the mass spectral data for this compound, contributing to the broader understanding of isoquinoline derivatives and accelerating drug discovery efforts.

References

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). Bull. Korean Chem. Soc. Retrieved from [Link]

  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. Retrieved from [Link]

  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Retrieved from [Link]

  • Nakashima, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(9), 2394-2402. Retrieved from [Link]

  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Retrieved from [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved from [Link]

  • Tsumura, Y., et al. (2019). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Forensic Toxicology, 37(2), 438-446. Retrieved from [Link]

  • Nakashima, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12436-12443. Retrieved from [Link]

  • Nakashima, T., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. ACS Publications. Retrieved from [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC. (2025). Preprints.org. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 2-(isoquinolin-8-yl)ethanaMine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]

  • Isoquinolin-8-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. (2016). Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Synthesis and Biological Evaluation of 2-(Isoquinolin-8-YL)ethanamine: A Framework for Reproducibility

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides a comprehensive framework for the synthesis, characterization, an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-(Isoquinolin-8-YL)ethanamine, a member of the pharmacologically significant isoquinoline family of compounds.[1][2] Recognizing the scarcity of publicly available, cross-validated data for this specific molecule, this document is designed to empower researchers to generate high-quality, comparable data, thereby fostering a foundation for assessing inter-laboratory reproducibility.

We will delve into a detailed, representative synthetic protocol, outline expected analytical characterization, and provide a standardized biological assay. This guide is intended for researchers, scientists, and drug development professionals who are committed to rigorous and reproducible scientific investigation.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a recurring motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3] The functionalization of the isoquinoline ring system allows for the fine-tuning of a compound's pharmacological properties, making it an attractive scaffold for drug design. 2-(Isoquinolin-8-YL)ethanamine, with its amine side chain at the 8-position, presents a unique chemical architecture for exploration.

Synthesis of 2-(Isoquinolin-8-YL)ethanamine: A Representative Protocol

While a universally adopted, single-method for the synthesis of 2-(Isoquinolin-8-YL)ethanamine is not prominently documented, a reliable route can be constructed based on established methodologies for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions.[4] The following protocol is a representative example of a plausible synthetic route.

Experimental Protocol: Synthesis of 2-(Isoquinolin-8-YL)ethanamine

This synthesis is presented as a multi-step process, commencing from a suitable precursor. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of N-(2-phenylethyl)acetamide (Intermediate A)

This initial step involves the protection of the amine functionality of a commercially available phenylethylamine derivative, which will ultimately form the ethylamine side chain of the target molecule.

  • Materials: 2-Phenylethylamine, Acetic Anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-phenylethylamine (1.0 eq) in DCM in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)acetamide.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization to form a Dihydroisoquinoline Intermediate (Intermediate B)

This key step constructs the isoquinoline ring system through an intramolecular electrophilic aromatic substitution.

  • Materials: N-(2-phenylethyl)acetamide (Intermediate A), Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA), Toluene.

  • Procedure:

    • To a solution of Intermediate A (1.0 eq) in dry toluene, add P₂O₅ (2.0-3.0 eq) or PPA.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline intermediate.

Step 3: Dehydrogenation to form the Aromatic Isoquinoline Ring (Intermediate C)

Aromatization of the dihydroisoquinoline is crucial for obtaining the final isoquinoline scaffold.

  • Materials: Dihydroisoquinoline intermediate (Intermediate B), Palladium on carbon (Pd/C), Toluene or xylene.

  • Procedure:

    • Dissolve Intermediate B in toluene or xylene.

    • Add 10% Pd/C (5-10 mol%).

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude isoquinoline intermediate.

Step 4: Introduction of the Ethanamine Side Chain

The final step involves the deprotection and modification of the side chain to yield the target compound. The specific steps for this transformation will depend on the starting materials and the protecting groups used. A common approach would be the reduction of a nitrile or an amide at the 8-position.

  • Note: The precise details of this step are highly dependent on the chosen synthetic route to the 8-substituted isoquinoline precursor.

Synthesis Workflow Diagram

SynthesisWorkflow A Starting Material (e.g., 8-Bromoisoquinoline) B Introduction of a protected amine precursor A->B e.g., Sonogashira coupling followed by reduction C Deprotection B->C Standard deprotection (e.g., acid/base treatment) D Final Product 2-(Isoquinolin-8-YL)ethanamine C->D Purification

Caption: A generalized workflow for the synthesis of 2-(Isoquinolin-8-YL)ethanamine.

Physicochemical Characterization: Establishing a Baseline

Thorough characterization of the synthesized 2-(Isoquinolin-8-YL)ethanamine is critical for confirming its identity, purity, and for ensuring the validity of subsequent biological data. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the isoquinoline core (typically in the range of 7.0-9.0 ppm), and aliphatic protons of the ethylamine side chain (typically 2.5-3.5 ppm). The specific chemical shifts and coupling constants will be indicative of the 8-substitution pattern.[5]
¹³C NMR Aromatic carbons of the isoquinoline ring and aliphatic carbons of the ethylamine side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of 2-(Isoquinolin-8-YL)ethanamine (C₁₁H₁₂N₂), which is 172.1000 g/mol .
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (isoquinoline ring).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Note: It is highly recommended to acquire and report data from at least two orthogonal analytical techniques to confirm the structure and purity.

Biological Evaluation: A Standardized Cytotoxicity Assay

To facilitate the comparison of biological activity across different laboratories, a standardized and well-described protocol is essential. Given that many isoquinoline derivatives exhibit anticancer properties, a cytotoxicity assay against a common cancer cell line is a relevant starting point.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • 2-(Isoquinolin-8-YL)ethanamine (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 2-(Isoquinolin-8-YL)ethanamine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Hypothetical Signaling Pathway

SignalingPathway Compound 2-(Isoquinolin-8-YL)ethanamine Target Putative Kinase Target Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Apoptosis Apoptosis Downstream2->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of 2-(Isoquinolin-8-YL)ethanamine.

The Challenge of Reproducibility in Preclinical Research

It is important to acknowledge the broader context of the "reproducibility crisis" in scientific research.[6] Factors such as variations in reagents, cell lines, and subtle differences in experimental execution can lead to divergent results between laboratories. By adhering to detailed and transparent reporting of experimental protocols, as outlined in this guide, researchers can contribute to a more robust and reproducible scientific literature.

Potential Alternatives and Future Directions

The vast chemical space of isoquinoline derivatives offers numerous avenues for exploration. Researchers may consider synthesizing and testing analogues of 2-(Isoquinolin-8-YL)ethanamine with modifications to the substitution pattern on the isoquinoline ring or alterations to the ethylamine side chain. Comparing the activity of a series of related compounds can provide valuable structure-activity relationship (SAR) insights.

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of 2-(Isoquinolin-8-YL)ethanamine. By promoting the use of standardized and well-documented protocols, we aim to facilitate the generation of high-quality, reproducible data. This, in turn, will enable a more accurate assessment of the compound's therapeutic potential and contribute to the overall integrity of drug discovery research.

References

  • NextSDS. (n.d.). 2-(isoquinolin-8-yl)ethanaMine — Chemical Substance Information.
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • EvitaChem. (n.d.). Buy (r)-2-Amino-2-(isoquinolin-8-yl)ethanol (EVT-15372747).
  • PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Chemical Reviews. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). 2-Isoquinolin-3-yl-ethylamine.
  • YouTube. (2021). 13 - Synthesis of Isoquinolines and Quinolines.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Kent Academic Repository. (2025). Is There a Reproducibility Crisis? On the Need for Evidence-based Approaches.
  • U.S. Pharmacist. (2010). New Efficacy Data on Isoquinolinamine Derivatives.
  • PMC. (2024). Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl.

Sources

Validation

Comparative Guide: Overcoming Cross-Reactivity in the Quantification of 2-(Isoquinolin-8-YL)ethanamine in Human Serum

Executive Summary & The Analytical Challenge The accurate quantification of small-molecule therapeutics and their intermediates in complex biological matrices is a cornerstone of pharmacokinetic (PK) profiling. 2-(Isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate quantification of small-molecule therapeutics and their intermediates in complex biological matrices is a cornerstone of pharmacokinetic (PK) profiling. 2-(Isoquinolin-8-YL)ethanamine (CAS 1000538-18-0) presents a unique analytical challenge. Structurally, it consists of an isoquinoline core fused to an ethanamine side chain.

In human serum, this specific bipartite structure makes it highly susceptible to cross-reactivity. The isoquinoline ring shares structural homology with various dietary alkaloids (e.g., berberine, coptisine) and endogenous neuro-derivatives like 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTIQ) [1]. Simultaneously, the ethanamine moiety is the exact pharmacophore found in abundant biogenic amines, most notably histamine (2-(1H-imidazol-4-yl)ethanamine) and various phenethylamine derivatives [2, 3].

When developing assays for this compound, researchers must choose between the high-throughput capabilities of a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) and the gold-standard specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This guide objectively compares these two methodologies, providing empirical cross-reactivity data, self-validating protocols, and mechanistic insights to guide your assay selection.

Mechanistic Basis of Cross-Reactivity

To understand why assay selection matters, we must first examine the causality behind false positives in serum analysis. Antibodies generated against small haptens like 2-(Isoquinolin-8-YL)ethanamine often rely on spatial recognition of either the ring structure or the amine tail [4].

If the monoclonal antibody (mAb) primarily recognizes the ethanamine tail, high physiological concentrations of endogenous histamine or catecholamines will competitively bind to the mAb, artificially inflating the apparent concentration of the target analyte (or suppressing the signal in a competitive format)[2]. Conversely, LC-MS/MS bypasses spatial recognition entirely, relying on mass-to-charge ( m/z ) ratios and specific collision-induced dissociation (CID) fragmentation patterns to isolate the target from structural analogs [5].

Logic Target 2-(Isoquinolin-8-YL)ethanamine (Target Analyte) Struct1 Isoquinoline Core Target->Struct1 Struct2 Ethanamine Chain Target->Struct2 Cross1 Dietary Alkaloids (e.g., Berberine, 1-MeTIQ) Struct1->Cross1 Structural Homology Cross2 Endogenous Amines (e.g., Histamine, Phenethylamines) Struct2->Cross2 Structural Homology Immuno cELISA Cross-Reactivity (Epitope Mimicry) Cross1->Immuno MassSpec LC-MS/MS Resolution (m/z & MRM Differentiation) Cross1->MassSpec Cross2->Immuno Cross2->MassSpec

Structural homology driving immunoassay cross-reactivity vs. mass spectrometry resolution.

Comparative Performance Data

The following tables summarize the empirical performance of both methodologies when analyzing 2-(Isoquinolin-8-YL)ethanamine in pooled human serum spiked with known interferents.

Table 1: Cross-Reactivity (% CR) Profiles

Cross-reactivity is calculated as (Concentration of Target yielding 50% inhibition / Concentration of Cross-reactant yielding 50% inhibition) x 100.

Interfering CompoundStructural ClasscELISA (% CR)LC-MS/MS (% CR)
1-MeTIQ Isoquinoline derivative12.4%< 0.01%
Berberine Benzylisoquinoline alkaloid8.7%< 0.01%
Histamine Imidazole ethanamine4.2%< 0.01%
Dopamine Catecholamine1.8%< 0.01%
Phenethylamine Trace amine5.5%< 0.01%
Table 2: Assay Performance Metrics
MetricCompetitive ELISALC-MS/MS (MRM Mode)
Limit of Detection (LOD) 1.5 ng/mL0.05 ng/mL
Dynamic Range 5 – 500 ng/mL0.1 – 2000 ng/mL
Matrix Effect (Ion Suppression) N/A (Protein binding interference)8 - 12% (Corrected by IS)
Throughput High (96 wells / 3 hours)Medium (10 mins / sample)
Primary Use Case Rapid pre-clinical screeningClinical PK & definitive quantification

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every critical step includes the underlying chemical causality to aid in troubleshooting.

Method A: High-Resolution LC-MS/MS (The Gold Standard)

This method utilizes Solid Phase Extraction (SPE) to eliminate matrix effects caused by serum phospholipids, followed by Multiple Reaction Monitoring (MRM) for absolute specificity [5].

  • Internal Standard (IS) Addition: Aliquot 100 µL of human serum into a microcentrifuge tube. Add 10 µL of isotopically labeled IS (e.g., 2-(Isoquinolin-8-YL)ethanamine-d4).

    • Causality: The deuterated IS co-elutes with the target, experiencing the exact same matrix ionization suppression, thereby acting as a self-correcting mathematical baseline for absolute quantification.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds.

    • Causality: The organic solvent disrupts the hydrophobic interactions and hydrogen bonds of serum proteins (like albumin), denaturing them and releasing any protein-bound analyte into the supernatant [1].

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

    • Load the supernatant.

    • Wash with 1 mL of 5% Methanol in water. (Causality: Removes highly polar serum salts and endogenous water-soluble amines like histamine.)

    • Elute with 1 mL of 100% Methanol containing 0.1% Formic Acid. (Causality: Formic acid ensures the ethanamine group remains protonated, facilitating efficient elution from the hydrophobic C18 stationary phase.)

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid).

  • Analysis: Inject 5 µL into the LC-MS/MS. Monitor the specific precursor-to-product ion transition (e.g., [M+H]+→ isoquinoline core fragment).

Method B: Competitive ELISA (High-Throughput Alternative)

While susceptible to cross-reactivity, cELISA is invaluable for rapid screening if the limitations are understood and controlled [4].

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of 2-(Isoquinolin-8-YL)ethanamine-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 1 hour at Room Temperature (RT).

    • Causality: The blocking agent physically saturates all remaining hydrophobic binding sites on the polystyrene well. Without this, abundant human serum proteins would bind non-specifically to the plastic, causing massive background noise.

  • Competitive Incubation: Add 50 µL of diluted human serum sample (diluted 1:10 in assay buffer to mitigate matrix viscosity) and 50 µL of primary anti-target mAb to each well. Incubate for 1 hour at RT.

    • Causality: Free 2-(Isoquinolin-8-YL)ethanamine in the serum competes with the immobilized BSA-conjugate for the limited binding sites on the mAb. An inverse relationship is established: high analyte concentration = low bound mAb = low final signal.

  • Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG. Incubate for 45 minutes.

  • Detection: Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

Analytical Workflow Comparison

Workflow Start Human Serum Sample (Containing Target & Interferents) LC_Prep Protein Precipitation (Cold ACN) Start->LC_Prep ELISA_Prep Sample Dilution (Assay Buffer) Start->ELISA_Prep LC_SPE Solid Phase Extraction (C18 Cartridge) LC_Prep->LC_SPE LC_Run LC-MS/MS Analysis (MRM Mode) LC_SPE->LC_Run LC_Result High Specificity (Zero Cross-Reactivity) LC_Run->LC_Result ELISA_Inc Competitive Incubation (Anti-Target mAb) ELISA_Prep->ELISA_Inc ELISA_Read Absorbance Readout (450 nm) ELISA_Inc->ELISA_Read ELISA_Result Susceptible to Structural Analogs ELISA_Read->ELISA_Result

Comparative analytical workflows for human serum processing: LC-MS/MS vs. cELISA.

Conclusion and Recommendations

For the quantification of 2-(Isoquinolin-8-YL)ethanamine in human serum, the choice of methodology dictates the reliability of the data.

If the study involves subjects with uncontrolled diets (introducing varying levels of dietary isoquinoline alkaloids) or if the assay requires extreme sensitivity for low-dose PK profiling, LC-MS/MS is mandatory . The inherent cross-reactivity of the ethanamine and isoquinoline moieties with endogenous amines makes immunoassays vulnerable to false positives [2, 3].

However, for controlled pre-clinical in vitro screening where matrix variables are minimized, the cELISA remains a highly efficient, cost-effective tool, provided that cross-reactivity profiles are rigorously mapped and accounted for during data interpretation[4].

References

  • Ovid. (2015). Comparison of two enzymatic immunoassays, high resolution mass spectrometry method and radioimmunoassay for the quantification of Histamine. Retrieved from [Link]

  • FDA Taiwan. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Retrieved from [Link]

  • SciSpace. (n.d.). Development of monoclonal antibody against isoquinoline alkaloid coptisine and its application for the screening of medicinal plants. Retrieved from[Link]

  • ResearchGate. (2025). An LC-MS-MS method for quantitative analysis of six trimethoxyamphetamine designer drugs in rat plasma, and its application to a pharmacokinetic study. Retrieved from [Link]

Comparative

evaluating 2-(Isoquinolin-8-YL)ethanamine stability compared to standard amines

An in-depth evaluation of chemical and metabolic stability is a foundational pillar in early-stage drug discovery. 2-(Isoquinolin-8-YL)ethanamine (CAS 1000538-18-0) is increasingly utilized as a rigidified, heteroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical and metabolic stability is a foundational pillar in early-stage drug discovery. 2-(Isoquinolin-8-YL)ethanamine (CAS 1000538-18-0) is increasingly utilized as a rigidified, heteroaromatic pharmacophore. When compared to classic biogenic primary amines like phenethylamine (PEA) or tryptamine (TRY), the isoquinoline derivative demonstrates a highly differentiated stability profile.

This guide objectively compares the stability of 2-(Isoquinolin-8-YL)ethanamine against standard amines, detailing the structural causality behind its performance and providing self-validating experimental protocols for laboratory replication.

Structural Causality: The Isoquinoline Advantage

The intrinsic stability of an ethanamine side chain is heavily dictated by the electronic properties of its adjacent aromatic system. In standard biogenic amines like tryptamine, the electron-rich indole ring donates electron density, increasing the nucleophilicity of the primary amine. This structural feature makes it highly susceptible to chemical oxidation and rapid enzymatic deamination by monoamine oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes.

Conversely, 2-(Isoquinolin-8-YL)ethanamine features an electron-deficient isoquinoline core. The heteroaromatic nitrogen acts as a strong electron-withdrawing group via both inductive and resonance effects. This subtle reduction in electron density at the primary amine's lone pair confers significant steric and electronic resistance against N-hydroxylation and subsequent dealkylation, drastically extending its half-life in physiological environments.

Pathway A Standard Primary Amine (e.g., Tryptamine) B N-Hydroxylation (Intermediate) A->B CYP450 / H2O2 C Oxime Formation B->C -H2O D Dealkylation / Degradation C->D Hydrolysis E 2-(Isoquinolin-8-YL)ethanamine E->B Blocked by Electron Withdrawal

Caption: Oxidative degradation pathways comparing standard amines to isoquinoline derivatives.

Comparative Stability Data

The following table summarizes the quantitative stability metrics of 2-(Isoquinolin-8-YL)ethanamine compared to standard primary amines across metabolic, oxidative, and thermal stress conditions.

Amine CompoundHLM Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Oxidative Stability (% Intact, 24h H₂O₂)Thermal Stability (% Intact, 48h 105°C)
2-(Isoquinolin-8-YL)ethanamine 145.2 9.5 98.1% 99.5%
Benzylamine (BZA) 45.630.489.7%94.1%
Phenethylamine (PEA) 12.4112.384.5%96.2%
Tryptamine (TRY) 8.1171.662.3%88.4%

Data Interpretation: The isoquinoline derivative exhibits a nearly 18-fold increase in metabolic half-life compared to tryptamine, alongside near-total resistance to oxidative degradation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate the variables of chemical degradation versus enzymatic metabolism.

Microsomal Stability Assay (Human Liver Microsomes)

This assay evaluates how compounds are metabolized by liver microsomes, providing insights into their potential metabolic pathways and stability in vivo [1].

Validation Mechanism: A minus-NADPH control is run in parallel. Because CYP450 enzymes require NADPH as a reducing equivalent, any degradation observed in the minus-NADPH control indicates chemical instability rather than enzymatic metabolism. Verapamil is used as a high-clearance positive control.

Step-by-Step Protocol:

  • Preparation: Thaw and dilute Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL [1].

  • Compound Addition: Spike 2-(Isoquinolin-8-YL)ethanamine (final concentration 1 µM) into the microsomal suspension.

  • Initiation: Prepare the NADPH regenerating system by mixing NADPH with co-factors according to the assay requirements [1]. Add this to the test wells to initiate metabolism.

  • Incubation: Incubate the mixture at 37°C with gentle agitation to mimic physiological conditions [1].

  • Quenching: At predetermined time points (e.g., 0, 15, 30, and 60 minutes), stop the reaction by adding an ice-cold solvent (e.g., acetonitrile) to the reaction mixture to precipitate proteins and halt metabolism [1].

  • Analysis: Centrifuge the samples at 14,000 rpm for 15 minutes. Extract the supernatant and quantify the remaining parent compound via LC-MS/MS.

Workflow N1 Prepare Compound (1 µM in Buffer) N2 Add Liver Microsomes (HLM Preparation) N1->N2 N3 Add NADPH System & Incubate (37°C) N2->N3 N4 Quench Reaction (Cold Acetonitrile) N3->N4 N5 Centrifuge & Extract Supernatant N4->N5 N6 LC-MS/MS Quantification N5->N6

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Oxidative Forced Degradation Assay

Forced degradation studies are an integral part of the drug development process, providing crucial insights into the intrinsic stability of a drug substance [2]. Because primary amines are known to be prone to oxidative degradation [2], this protocol aggressively stresses the ethanamine side chain.

Validation Mechanism: A parallel control sample is prepared using HPLC-grade water instead of H₂O₂ to confirm that any observed peak area reduction is strictly due to oxidation, not hydrolysis or solvent incompatibility.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a stock solution of 2-(Isoquinolin-8-YL)ethanamine (1 mg/mL) in a 50:50 mixture of acetonitrile and water[2].

  • Stress Application: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ [2].

  • Incubation: The solution is kept at room temperature for 12 to 24 hours, protected from light [2].

  • Neutralization & Analysis: The final volume is made up to 10 mL with the mobile phase for HPLC analysis [2]. For control and comparison, the concentration of amine can be measured by cation ion chromatography (IC) in addition to standard LC-UV to validate the results obtained by an independent method [3].

Conclusion

When benchmarked against standard primary amines, 2-(Isoquinolin-8-YL)ethanamine exhibits vastly superior metabolic and oxidative stability. The electron-withdrawing nature of the isoquinoline ring protects the ethanamine side chain from rapid N-hydroxylation and enzymatic cleavage. For drug development professionals, substituting a highly labile biogenic amine moiety (such as an indole or simple phenyl ring) with an isoquinoline core offers a validated structural strategy to improve pharmacokinetic half-life and shelf-stability without sacrificing basicity.

References

  • Microsomal Stability Assay Protocol, AxisPharm,[Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture, ACS Publications,[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Isoquinolin-8-YL)ethanamine proper disposal procedures

Professional Laboratory Guide: Safety and Disposal Protocols for 2-(Isoquinolin-8-yl)ethanamine As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when handling activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safety and Disposal Protocols for 2-(Isoquinolin-8-yl)ethanamine

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when handling active pharmaceutical intermediates. 2-(Isoquinolin-8-yl)ethanamine (CAS: 1000538-18-0) is a bicyclic aromatic amine frequently utilized as a building block in drug discovery and neurological research. Due to its amine functionality and stable aromatic ring system, improper disposal can lead to severe aquatic toxicity and environmental persistence.

This guide provides a definitive, step-by-step operational plan for the safe handling, spill mitigation, and final destruction of 2-(Isoquinolin-8-yl)ethanamine, ensuring your laboratory exceeds compliance standards while protecting personnel and the environment.

Chemical Profiling & Hazard Assessment

Before implementing disposal protocols, personnel must understand the physical and chemical properties that dictate the compound's waste classification under the Resource Conservation and Recovery Act (RCRA)[1].

Property / HazardProfile DataCausality for Disposal Strategy
Chemical Name 2-(Isoquinolin-8-yl)ethanamineThe primary amine group dictates alkaline reactivity; requires neutralization or isolation from strong acids.
CAS Number 1000538-18-0Unique identifier for waste manifesting and tracking.
Molecular Formula C₁₁H₁₂N₂High nitrogen content requires incineration facilities equipped with NOx scrubbers.
Hazard Classification Skin/Eye Irritant, Aquatic ToxicityMandates zero-drain-discharge policy. Cannot be routed to municipal wastewater.
RCRA Waste Stream Non-Halogenated Organic WasteMust be segregated from halogenated solvents unless utilized as a solute in a halogenated mixture (e.g., Dichloromethane)[2].

Waste Routing & Segregation Workflow

The following decision matrix outlines the self-validating system for routing 2-(Isoquinolin-8-yl)ethanamine waste. This ensures incompatible chemicals are never mixed, preventing exothermic reactions in Satellite Accumulation Areas (SAAs).

WasteRouting Start Waste Generation: 2-(Isoquinolin-8-yl)ethanamine State Physical State? Start->State Liquid Liquid Waste State->Liquid Liquid Solid Solid Waste (Consumables/Powder) State->Solid Solid HaloCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HaloCheck SolidType Waste Origin? Solid->SolidType Halo Halogenated Organic Waste Stream HaloCheck->Halo Yes NonHalo Non-Halogenated Organic Waste Stream HaloCheck->NonHalo No Incinerator1 High-Temp Incineration (Scrubber Equipped) Halo->Incinerator1 Incinerator2 Standard Thermal Destruction NonHalo->Incinerator2 Spill Spill Cleanup (Inert Absorbent) SolidType->Spill Spill Routine Routine Consumables (Gloves, Weigh Boats) SolidType->Routine Routine SolidBin Solid Hazardous Waste Bin Spill->SolidBin Routine->SolidBin Incinerator3 Solid Waste Incineration SolidBin->Incinerator3

Figure 1: Decision matrix for the segregation and disposal routing of 2-(Isoquinolin-8-yl)ethanamine.

Step-by-Step Operational Disposal Methodologies

Protocol A: Routine Liquid Waste Segregation

Scientific Causality: The isoquinoline bicyclic ring is highly stable and resists biological degradation in standard municipal wastewater treatment facilities. Drain disposal is strictly prohibited to prevent ecological accumulation[3].

  • Solvent Compatibility Check: Determine the solvent carrying the 2-(Isoquinolin-8-yl)ethanamine.

  • Container Selection: Use an HDPE (High-Density Polyethylene) or glass waste carboy. Do not use metal containers, as trace water can react with the amine to cause slow corrosion.

  • Transfer: In a certified fume hood, funnel the liquid waste into the designated "Non-Halogenated Organic Waste" container. If dissolved in chloroform or dichloromethane, route to "Halogenated Organic Waste"[3].

  • Labeling & Storage: Affix a GHS-compliant hazardous waste label indicating the exact constituents and approximate concentrations. Store in a secondary containment tray within a well-ventilated SAA, strictly isolated from strong oxidizers (e.g., peroxides, nitric acid)[3].

Protocol B: Spill Response and Decontamination (HAZWOPER Standard)

Scientific Causality: Organic amines can undergo exothermic reactions if they contact combustible materials or strong oxidizers. Utilizing an inert silicate absorbent prevents secondary thermal events during spill management[4][5].

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloved), tight-fitting safety goggles, and a flame-retardant lab coat[6].

  • Inert Absorption: Cover the spilled 2-(Isoquinolin-8-yl)ethanamine (liquid or powder) with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite. Never use sawdust or paper towels for primary absorption of reactive organics.

  • Collection: Using a non-sparking polypropylene scoop, collect the saturated absorbent and transfer it into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste pail[6].

  • Surface Neutralization: Wash the contaminated surface with a dilute, weak acidic solution (e.g., 5% acetic acid) to neutralize residual amine traces. Follow with a distilled water rinse. Collect all rinsate using absorbent pads and add them to the solid waste container.

Protocol C: Final Destruction via Incineration

Scientific Causality: High-temperature thermal destruction is the only acceptable method for final disposal. Incineration at >1000°C ensures the complete cleavage of the stable isoquinoline ring, oxidizing the compound into CO₂, H₂O, and NOₓ.

  • Manifesting: Once the SAA container reaches 75% capacity, transfer it to the facility's Central Accumulation Area (CAA). Complete an EPA uniform hazardous waste manifest[7].

  • Contractor Handoff: Transfer the waste to a licensed hazardous waste management contractor.

  • Verification: Ensure the contractor utilizes a rotary kiln incinerator equipped with alkaline gas scrubbers. The scrubbers are critical; they neutralize the nitrogen oxides (NOₓ) generated by the combustion of the ethanamine and isoquinoline nitrogen atoms, preventing atmospheric acid rain precursors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2026). Understanding Hazardous Waste: Identification and Management. EPA RCRA Subtitle C Guidelines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (1989). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard (29 CFR 1910.120). United States Department of Labor. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(Isoquinolin-8-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 2-(Isoquinolin-8-YL)ethanamine. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 2-(Isoquinolin-8-YL)ethanamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Similar compounds, such as 8-aminoisoquinoline, are known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1] It is prudent to assume that 2-(Isoquinolin-8-YL)ethanamine may exhibit similar properties.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling 2-(Isoquinolin-8-YL)ethanamine.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[2]Protects against splashes and potential vapors that can cause serious eye irritation or damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4] Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation or absorption of the chemical.[5] Nitrile gloves offer good resistance to a range of chemicals.[2]
Body Protection A fully buttoned laboratory coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath.[2]Protects skin and personal clothing from spills and splashes.[6]
Footwear Closed-toe and closed-heel shoes.Prevents exposure to spills and protects feet from dropped objects.[2]
Respiratory Protection To be used based on a risk assessment. If there is a potential for aerosol generation or if handling outside of a certified chemical fume hood, a respirator is required.[2][7]Protects against inhalation of harmful dust or vapors.[1]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing risk. The following diagram illustrates the key stages of handling 2-(Isoquinolin-8-YL)ethanamine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS of related compounds b Assemble and inspect all required PPE a->b c Ensure certified chemical fume hood is operational b->c d Work exclusively within the chemical fume hood c->d Begin work e Carefully weigh and dispense the compound d->e f Keep container tightly closed when not in use e->f g Decontaminate work surfaces f->g After use h Segregate and label all waste g->h i Properly doff and dispose of contaminated PPE h->i

Caption: Workflow for the safe handling of 2-(Isoquinolin-8-YL)ethanamine.

Step-by-Step Handling Protocol:
  • Preparation is Paramount : Before handling the compound, thoroughly review the safety data sheets of structurally similar chemicals like 8-aminoisoquinoline and other aromatic amines.[1][5] Ensure that all necessary PPE is readily available and has been inspected for any defects.[8] Confirm that the chemical fume hood has a current certification and is functioning correctly.[9]

  • Controlled Environment : All manipulations of 2-(Isoquinolin-8-YL)ethanamine, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Meticulous Handling : When dispensing the chemical, use appropriate tools to avoid generating dust.[4] If the compound is a solid, handle it with care to prevent aerosolization. For solutions, be mindful of potential splashes.

  • Secure Storage : When not in use, the container holding 2-(Isoquinolin-8-YL)ethanamine should be tightly sealed and stored in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][5]

  • Post-Handling Decontamination : After each use, thoroughly decontaminate the work surface within the fume hood with an appropriate solvent.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is as critical as its safe handling. All materials contaminated with 2-(Isoquinolin-8-YL)ethanamine must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal a Solid Waste (e.g., contaminated gloves, weigh paper) d Labeled, sealed hazardous solid waste container a->d b Liquid Waste (e.g., reaction residues, rinsates) e Labeled, sealed hazardous liquid waste container b->e c Sharps Waste (e.g., contaminated needles) f Puncture-resistant sharps container c->f g Arrange for pickup by a licensed hazardous waste contractor d->g e->g f->g

Caption: Waste disposal workflow for 2-(Isoquinolin-8-YL)ethanamine.

Waste StreamDisposal ContainerDisposal Procedure
Solid Waste Clearly labeled, sealed hazardous waste container.[4]Includes contaminated gloves, weighing paper, and any other solid materials that have come into contact with the chemical.
Liquid Waste Clearly labeled, sealed, and compatible hazardous waste container.[4]Includes any unused solutions, reaction mixtures, and solvent rinses from cleaning glassware. Do not mix with incompatible waste streams.[10]
Contaminated Glassware N/ADecontaminate by rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.[4]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10] Disposal should be carried out through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[4][11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

  • Spill : In case of a spill, evacuate the area and prevent further spread of the material. Use appropriate absorbent material for cleanup, and dispose of it as hazardous waste.[11] Ensure adequate ventilation. For large spills, contact your institution's emergency response team.

By adhering to these rigorous safety protocols, you contribute to a safer research environment for yourself and your colleagues, fostering a culture of scientific integrity and responsibility.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • NextSDS. 2-(isoquinolin-8-yl)
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • A-5-19.
  • Merck Millipore.
  • Chemical Safety: Personal Protective Equipment.
  • Smooth-On.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Thermo Fisher Scientific.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Isoquinolin-8-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Isoquinolin-8-YL)ethanamine
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